molecular formula C33H52N8O8S2 B1264525 Berdoxam CAS No. 1222468-90-7

Berdoxam

Cat. No.: B1264525
CAS No.: 1222468-90-7
M. Wt: 752.9 g/mol
InChI Key: HBAYEVATSBINBX-UHFFFAOYSA-N
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Description

Berdoxam, also known as this compound, is a useful research compound. Its molecular formula is C33H52N8O8S2 and its molecular weight is 752.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYEVATSBINBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222468-90-7
Record name Berdoxam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BERDOXAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Zirconium-89 Radiolabeling of Crefmirlimab Berdoxam

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the radiochemistry, quality control, and translational logic for Zirconium-89 (


) Crefmirlimab Berdoxam  (formerly 

-Df-IAB22M2C).

Subject: High-Fidelity Synthesis of


-Labeled Anti-CD8 Minibodies for Immuno-PET.
Date:  February 14, 2026
Author:  Senior Application Scientist

Executive Summary & Molecular Architecture

Crefmirlimab this compound is not a standard IgG antibody; it is a Minibody (Mb) —an engineered antibody fragment (~80 kDa) targeting the CD8 antigen on T-cells. This distinction dictates the radiolabeling strategy. Unlike full-sized IgGs (150 kDa) which require 4–7 days for background clearance, the 80 kDa minibody clears faster, allowing for high-contrast Immuno-PET imaging at 24 hours post-injection.

  • Crefmirlimab: The biological moiety (Anti-CD8 Minibody).[1][2][3]

  • This compound: The chelator-linker moiety, specifically Desferrioxamine (DFO) conjugated via a succinyl or benzyl-isothiocyanate linker.

  • 
    :  The residualizing radioisotope (
    
    
    
    h), perfectly matched to the biological half-life of the minibody.[4]

This guide covers the full workflow: Conjugation (creating the "this compound" precursor) and Radiolabeling (incorporating the isotope).

Chemical Conjugation Strategy (The "this compound" Synthesis)

If you are starting with the pre-conjugated cold precursor (Crefmirlimab this compound), skip to Section 3.

The critical parameter here is the Chelator-to-Protein Ratio (CPR) . For a minibody (80 kDa), a CPR of 1.5 – 2.5 is optimal. Exceeding this risks compromising the binding affinity to CD8; under-conjugation results in low specific activity.

Protocol A: DFO Conjugation

Reagents:

  • Crefmirlimab (stock solution).

  • p-SCN-Bn-Deferoxamine (DFO-NCS).

  • Chelex-100 resin (for metal-free buffers).

Workflow:

  • Buffer Exchange: Exchange Crefmirlimab into 0.1 M NaHCO₃ (pH 9.0) . High pH is required to deprotonate lysine

    
    -amines for nucleophilic attack.
    
  • Chelator Preparation: Dissolve DFO-NCS in anhydrous DMSO (5–10 mg/mL).

  • Reaction: Add DFO-NCS to the protein solution at a 3:1 to 5:1 molar excess .

    • Note: The lower molar excess (compared to 10:1 for IgGs) is deliberate to protect the smaller minibody structure.

  • Incubation: 1 hour at 37°C or overnight at 4°C.

  • Purification: Use a PD-10 Desalting Column (Sephadex G-25) equilibrated with 0.25 M HEPES / 0.9% NaCl (pH 7.0).

    • Why: Removes unreacted DFO and adjusts pH for radiolabeling.

Radiolabeling Protocol ( -incorporation)

This process relies on the weak oxalate complex of


 exchanging into the high-affinity hexadentate DFO cage.
Reagents & Equipment[4][5][6]
  • Isotope:

    
    -oxalate (in 1.0 M oxalic acid).[5]
    
  • Precursor: Crefmirlimab this compound (DFO-conjugated minibody).

  • Neutralizer: 2.0 M Na₂CO₃.

  • Buffer: 0.5 M HEPES (pH 7.0).

  • QC: iTLC-SG strips, DTPA challenge solution.

Step-by-Step Workflow
Step 1: Neutralization (The Critical Step)

The


 comes in highly acidic oxalic acid. Direct addition to protein will cause precipitation.
  • Aliquot the required activity of

    
    -oxalate (e.g., 37–74 MBq / 1–2 mCi) into a reaction vial.
    
  • Add 2.0 M Na₂CO₃ dropwise.

  • Endpoint: Monitor pH until it reaches 6.8 – 7.2 .

    • Warning: If pH > 7.5,

      
       forms colloidal hydroxides that will not label.
      
  • Add 0.5 mL of 0.5 M HEPES buffer immediately to stabilize the pH.

Step 2: Labeling Reaction[4]
  • Add the Crefmirlimab this compound conjugate (0.5 – 1.0 mg) to the neutralized

    
     solution.
    
  • Incubation: 60 minutes at room temperature (20–25°C).

    • Thermodynamics: DFO labeling is slower at RT but safer for the protein. Do not heat the minibody above 37°C.

Step 3: Purification
  • Apply reaction mixture to a PD-10 column (or Centricon 30 kDa cutoff filter).

  • Elute with formulation buffer (PBS + 0.5% Gentisic Acid).

    • Gentisic Acid: Acts as a radical scavenger (radioprotectant) to prevent radiolysis of the protein during storage.

Experimental Visualization

The following diagram illustrates the chemical logic flow, distinguishing between the "this compound" synthesis and the


 loading.

G cluster_0 Phase 1: Conjugation (this compound Synthesis) cluster_1 Phase 2: Radiolabeling Cref Crefmirlimab (Anti-CD8 Minibody) Conj Crefmirlimab this compound (Cold Conjugate) Cref->Conj pH 9.0 Lysine Attack DFO p-SCN-Bn-DFO (Chelator) DFO->Conj Final 89Zr-Crefmirlimab this compound (Drug Product) Conj->Final Chelation (1h @ RT) Zr 89Zr-Oxalate (Acidic) Neut Neutralized 89Zr (pH 7.0 HEPES) Zr->Neut Na2CO3 Neut->Final

Caption: Integrated workflow transforming the raw minibody into the active radioimmunoconjugate.

Quality Control & Self-Validating Systems

Trustworthiness in radiochemistry comes from rigorous QC. For Crefmirlimab this compound, you must validate two properties: Radiochemical Purity (RCP) and Immunoreactivity .

A. Radiochemical Purity (iTLC)

This assay detects free


 that failed to bind to the DFO.
  • Stationary Phase: iTLC-SG (Silica Gel).

  • Mobile Phase: 20 mM Citric Acid (pH 4.9 – 5.0).

  • Interpretation:

    • Migration: Free

      
       migrates to the solvent front (
      
      
      
      ) as
      
      
      -citrate.
    • Retention:

      
      -Crefmirlimab remains at the origin (
      
      
      
      ).
  • Acceptance Criteria: RCP > 95%.

B. Aggregate Analysis (SE-HPLC)

Minibodies are prone to aggregation, which alters biodistribution (increasing liver uptake).

  • Column: TSKgel G3000SWxl (or equivalent size exclusion).

  • Flow: 0.5 mL/min (PBS).

  • Detection: UV (280 nm) and Radiometric.

  • Criteria: Retention time must match the cold standard (~80 kDa). Aggregates elute earlier.

C. Lindmo Assay (Immunoreactivity)

This is the "Gold Standard" for biological integrity.

  • Prepare excess antigen (CD8+ cells or recombinant CD8).

  • Incubate with a fixed amount of

    
    -Crefmirlimab.
    
  • Measure the fraction of activity bound to cells vs. supernatant.

  • Target: >70% immunoreactive fraction. If lower, the conjugation (Phase 1) likely damaged the binding site.

QC Decision Logic

QC Start Crude 89Zr-Crefmirlimab iTLC iTLC Test (Free Zr Check) Start->iTLC HPLC SE-HPLC (Aggregation Check) iTLC->HPLC RCP > 95% Fail FAIL / Reprocess iTLC->Fail RCP < 95% Release RELEASE BATCH HPLC->Release Monomer > 95% HPLC->Fail Aggregates Detected

Caption: Critical path analysis for batch release. Both RCP and Integrity checks are mandatory.

Quantitative Data Summary

ParameterSpecificationRationale
Isotope Zirconium-89

78.4h matches minibody PK.
Chelator DFO (this compound moiety)Hexadentate ligand; standard for Zr-89.
Specific Activity 2 – 5 mCi/mgSufficient for PET signal without saturating CD8 sites.
pH (Labeling) 6.8 – 7.2Optimal for DFO chelation; prevents Zr precipitation.
Incubation 60 min @ 25°CGentle conditions to preserve protein folding.
Final Formulation PBS + 0.5% Gentisic AcidRadioprotection against radiolysis.

References

  • ClinicalTrials.gov. "Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies." National Library of Medicine. Link

  • National Cancer Institute (NCI). "Definition of zirconium Zr 89 crefmirlimab this compound." NCI Drug Dictionary. Link

  • Pandit-Taskar, N., et al. (2023). "CD8 cell PET imaging with 89-Zr-crefmirlimab this compound in patients with metastatic renal cell carcinoma." Journal of Clinical Oncology. Link

  • Zeglis, B. M., & Lewis, J. S. (2015).[5] "The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies." Journal of Visualized Experiments (JoVE). Link

  • European Clinical Trials Register. "Zirconium (89Zr) Crefmirlimab this compound – Application in Therapy." Link

Sources

Advanced Technical Guide: Zirconium Zr 89 Crefmirlimab Berdoxam in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Functional Immuno-Imaging

The advent of checkpoint inhibitor therapies (ICIs) has necessitated a paradigm shift in oncological assessment. Traditional anatomical imaging (CT/MRI) relies on tumor size reduction (RECIST criteria), which often lags behind biological response or fails to distinguish between pseudoprogression and true progression.

This guide focuses on Zirconium Zr 89 Crefmirlimab Berdoxam (formerly 89Zr-Df-IAB22M2C), a first-in-class CD8-targeted radiotracer. While "this compound" technically refers to the specialized chelator-linker moiety facilitating the stable attachment of Zirconium-89 to the biological targeting agent, this guide addresses the complete radioimmunoconjugate system. This technology enables non-invasive, whole-body quantification of CD8+ cytotoxic T-cell distribution, providing a "live map" of the tumor microenvironment (TME).

Molecular Architecture & Mechanism of Action

To deploy this agent effectively, researchers must understand its engineered limitations and advantages compared to full-length antibodies.

The Construct: Minibody vs. Full IgG

Crefmirlimab is not a full monoclonal antibody (mAb). It is an 80 kDa Minibody (Mb) .[1]

  • Structure: A dimer of scFv-CH3 fusion proteins.

  • Critical Feature: It lacks the CH2 domain.

  • Consequence:

    • Rapid Clearance: Faster blood clearance than full IgG (days vs. weeks), allowing for high-contrast imaging sooner (24 hours post-injection).

    • Inertness: The absence of the CH2 domain removes Fc

      
       receptor binding, preventing the tracer itself from inducing antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). It images T-cells without killing them.
      
The "this compound" Linker Stability

The this compound moiety is a desferrioxamine (Df)-derivative chelator. Its high formation constant with Zr-89 is critical.

  • Problem: Weak chelation leads to Zr-89 dissociating and accumulating in the bone (osteotropism), creating background noise.

  • Solution: this compound ensures the isotope remains conjugated to the minibody until renal clearance, maximizing the signal-to-noise ratio in soft tissues.

Mechanism Visualization

The following diagram illustrates the binding kinetics and signal generation.

Berdoxam_Mechanism Isotope Zr-89 Isotope (Positron Emitter) Linker This compound Chelator (Stable Conjugation) Isotope->Linker Chelation Minibody Crefmirlimab Minibody (Anti-CD8) Linker->Minibody Bioconjugation Tracer Zr-89 Crefmirlimab this compound (Intact Radiotracer) Minibody->Tracer Assembly TCell CD8+ Cytotoxic T-Cell (In Tumor Microenvironment) Tracer->TCell High Affinity Binding (Antigen Recognition) PET PET Scanner (511 keV Gamma Detection) TCell->PET Positron Annihilation Signal

Figure 1: Assembly and mechanism of action for the CD8-targeted ImmunoPET tracer.

Clinical Applications in Oncology Research

The utility of Zr 89 Crefmirlimab this compound extends beyond simple detection; it is a predictive and pharmacodynamic tool.

Predictive Biomarker (The "Hot" vs. "Cold" Tumor)

Immunotherapy requires pre-existing or induced T-cell infiltration.

  • Application: Screen patients prior to Checkpoint Inhibitor (ICI) therapy.

  • Interpretation: High uptake (SUV > Background) indicates a "hot" tumor likely to respond. Low uptake indicates an "immune desert," suggesting the need for combination therapies (e.g., priming with radiation or oncolytic viruses) rather than ICI monotherapy.

Assessing Tumor Heterogeneity

Biopsies are prone to sampling error. A single core biopsy might hit an immune-rich area in a heterogeneous tumor, leading to false optimism.

  • Advantage: Whole-body PET visualizes all lesions simultaneously.

  • Observation: It is common to see discordant immunity, where Lung Metastasis A is CD8-rich (responding) while Liver Metastasis B is CD8-poor (progressing).

Early Response Monitoring (Pharmacodynamics)

Changes in CD8 infiltration often precede tumor volume reduction.

  • Protocol: Scan at Baseline -> Start Therapy -> Scan at Week 4.

  • Insight: An increase in SUVmax within the tumor bed at Week 4 is a strong predictor of eventual response, even if the CT scan shows stable disease or pseudoprogression.

Technical Protocol: Imaging Workflow

This section outlines a standardized protocol for clinical research settings (e.g., Phase II trials like iPREDICT).

Preparation & Dosing

Crucial Note: The "mass dose" (protein amount) affects biodistribution. If the protein dose is too low, the tracer gets trapped in the spleen (the "antigen sink") and doesn't reach the tumor.

ParameterSpecificationRationale
Isotope Zirconium-89 (

Zr)
78.4h half-life matches minibody kinetics.
Radioactivity Dose 37 MBq (

10%) / ~1 mCi
Sufficient counts for image quality without excessive radiation burden.
Mass Dose (Protein) 1.5 mg - 2.0 mg (Total)Critical: Must add "cold" (unlabeled) Crefmirlimab to the "hot" tracer to saturate the spleen/lymph node sink and allow spillover to tumor sites.
Route Intravenous (IV) BolusStandard systemic delivery.
Imaging Sequence

Unlike FDG-PET (1 hour uptake), ImmunoPET requires longer circulation time for background clearance.

  • Injection (T=0): Administer tracer.

  • Incubation: 24 hours (

    
     2 hours). Patients can leave the facility.
    
  • Acquisition (T=24h):

    • Whole body emission scan (Vertex to mid-thigh).

    • Duration: Typically 20-30 minutes (depending on bed positions).

    • CT Attenuation Correction (AC): Low-dose CT required.

Image Analysis (QC & Quantification)
  • Normal Biodistribution: High uptake in Spleen, Lymph Nodes, and Bone Marrow is physiologic (normal CD8 reservoirs).

  • Tumor Uptake: Define Regions of Interest (ROI) on the CT, transfer to PET.

  • Metric: Report SUVmean and SUVmax. Calculate Tumor-to-Muscle Ratio (TMR) or Tumor-to-Blood Pool Ratio to normalize.

Workflow Diagram

Clinical_Workflow Screening Patient Screening (Solid Tumor) Prep Dose Preparation Mix Hot + Cold Crefmirlimab (Target: 1.5mg total protein) Screening->Prep Inject IV Injection (T=0) Prep->Inject Wait 24h Uptake Period (Clearance from blood) Inject->Wait Scan PET/CT Acquisition (Vertex to Thigh) Wait->Scan Analysis Image Analysis (SUVmax vs. Background) Scan->Analysis Decision Clinical Decision (Hot = ICI Monotherapy) (Cold = Combo/Alt Therapy) Analysis->Decision

Figure 2: Operational workflow for Zr 89 Crefmirlimab this compound imaging in clinical trials.

Comparative Data: Biopsy vs. ImmunoPET

The following table summarizes why this compound-based imaging is superior for longitudinal monitoring.

FeatureTissue Biopsy (IHC)Zr-89 Crefmirlimab this compound (PET)
Invasiveness High (Surgery/Needle)Low (IV Injection)
Spatial Scope Single lesion, single site (Sampling bias)Whole body, all lesions (Holistic)
Temporal Scope Static snapshot (Cannot easily repeat)Longitudinal (Repeatable during therapy)
Heterogeneity Misses intra-tumoral heterogeneityVisualizes spatial heterogeneity
CD8 Quantification Cell count per

(High precision, low accuracy for total burden)
SUV (Proxy for density, high accuracy for total burden)

Safety & Adverse Event Profiling

An emerging application of this tracer is the prediction of Immune-Related Adverse Events (irAEs) .

  • Mechanism: Systemic activation of T-cells often precedes autoimmune toxicity (e.g., colitis, pneumonitis).

  • Signal: Unexpected, diffuse high uptake in the colon or lungs before clinical symptoms appear allows for early intervention (steroids) or treatment pause.

References

  • National Cancer Institute (NCI). Definition of zirconium Zr 89 crefmirlimab this compound. NCI Drug Dictionary. [Link]

  • ClinicalTrials.gov. Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies (iPREDICT). NCT05013099.[2][3] [Link][2][3]

  • ImaginAb Inc. Phase IIb 'iPREDICT' study details and CD8 ImmunoPET technology. [Link]

  • PubChem. this compound (Chemical Structure and Properties). National Library of Medicine. [Link]

  • Kuick Research. CD8 ImmunoPET™: Visualizing the Immune Response in Cancer Therapy. [Link]

Sources

Methodological & Application

Zirconium (89Zr) Crefmirlimab Berdoxam experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Zirconium (89Zr) Crefmirlimab Berdoxam (CD8-Targeted Immuno-PET)

Executive Summary

Zirconium (89Zr) Crefmirlimab this compound (formerly 89Zr-Df-IAB22M2C) is a clinical-stage radiopharmaceutical designed for the non-invasive imaging of CD8+ T-cells using Positron Emission Tomography (PET).[1][2][3][4] Unlike conventional glucose metabolism imaging (18F-FDG), which is non-specific for immune activation, this tracer targets the CD8 glycoprotein on cytotoxic T-lymphocytes.

This guide details the experimental protocol for the preparation, quality control, and clinical application of 89Zr-Crefmirlimab this compound. It addresses the unique pharmacokinetic properties of the 80 kDa Minibody format, which allows for rapid blood clearance and high-contrast imaging at 24 hours post-injection—significantly faster than full-length IgG immuno-PET agents (4–7 days).

Mechanism of Action & Chemical Design

The agent consists of three critical components:

  • Crefmirlimab: An engineered anti-CD8 "Minibody" (scFv-CH3 dimer). It retains high binding affinity for CD8+ cells but lacks the Fc-gamma receptor binding region, reducing non-specific uptake in innate immune cells.

  • This compound: A desferrioxamine (Df) derivative chelator conjugated to the minibody, providing a stable cage for the radiometal.

  • Zirconium-89: The radioisotope (

    
     hours), matching the biological half-life of the minibody to allow imaging up to 48 hours if necessary.
    
Expert Insight: The "Cold Mass" Effect

Critical Parameter: Unlike small molecule tracers, the biodistribution of Crefmirlimab this compound is highly dependent on the total protein mass injected. A specific amount of non-radiolabeled (cold) Crefmirlimab must be added to the dose to saturate "antigen sinks" (such as the spleen and peripheral lymph nodes) and ensure sufficient circulating tracer reaches the tumor microenvironment.

Radiopharmaceutical Preparation Protocol

Prerequisites:

  • Isotope: 89Zr-Oxalate or 89Zr-Chloride (high radionuclidic purity).

  • Precursor: Df-Crefmirlimab this compound (stored at -80°C or 4°C as per manufacturer).

  • Buffer: 1M HEPES (pH 7.0–7.2).

  • Purification: PD-10 Desalting Column (Sephadex G-25).

Workflow Diagram: Radiolabeling & QC

G Zr 89Zr-Oxalate (Acidic Source) Neut Neutralization (HEPES / Na2CO3) Zr->Neut Adjust pH Conj Conjugation + Df-Crefmirlimab (pH 7.0, RT, 60 min) Neut->Conj Add Precursor Purify Purification (PD-10 Column) Conj->Purify Remove Free 89Zr Form Formulation (+ Cold Crefmirlimab to 1.5mg Total Mass) Purify->Form Mass Balancing QC Quality Control (iTLC / HPLC) Form->QC Release Testing

Figure 1: The radiolabeling workflow emphasizes the critical "Formulation" step where cold antibody is added to optimize biodistribution.

Step-by-Step Methodology
  • Neutralization:

    • Aliquot the required activity of 89Zr-oxalate (e.g., 185–370 MBq) into a reaction vial.

    • Add 1M HEPES buffer (pH 7.0) and/or 2M Na2CO3 to adjust pH to 6.8–7.2.

    • Caution: Do not exceed pH 7.5 to prevent formation of colloidal zirconium hydroxides.

  • Radiolabeling:

    • Add the Df-Crefmirlimab this compound precursor (typically 0.5–1.0 mg depending on specific activity targets).

    • Incubate at Room Temperature (20–25°C) for 60 minutes.

    • Note: Minibodies are more heat-sensitive than peptides; avoid heating above 37°C.

  • Purification:

    • Pre-equilibrate a PD-10 column with formulation buffer (PBS + Gentisic Acid or Ascorbic Acid for radiolysis protection).

    • Load the reaction mixture. Elute and collect the high-molecular-weight fraction (0.5–1.5 mL typically).

  • Drug Product Formulation (The "Cold Block"):

    • Calculate the protein mass in the radiolabeled fraction.

    • Supplement with cold (unlabeled) Crefmirlimab this compound to reach the clinical target mass (Standard: 1.5 mg total protein).

    • Dilute with saline/buffer to final volume (e.g., 10 mL).

  • Quality Control (Release Criteria)

TestMethodAcceptance Criteria
Radiochemical Purity iTLC (Silica gel / 50mM DTPA)> 95% (Free 89Zr migrates; Product stays at origin)
Aggregation SE-HPLC> 90% Monomer (Retention time ~ Minibody MW)
pH pH Strip/Meter6.5 – 7.5
Endotoxin LAL Assay< 175 EU/V (Clinical limit)
Filter Integrity Bubble PointPass

Clinical Imaging Protocol

This protocol is based on Phase II trial standards (e.g., NCT05013099).

Patient Preparation
  • Hydration: Patients should be well-hydrated.

  • Fasting: Not required (unlike 18F-FDG).

  • Blood Glucose: No restrictions.

Administration & Imaging Workflow

Clinical Inject IV Infusion (111 MBq / 1.5 mg Mass) Duration: 5-10 min Clearance Biological Clearance (Blood T1/2 ~3-5 hrs) Inject->Clearance Systemic Circulation Target Target Engagement (CD8+ T-Cells in Tumor/Nodes) Clearance->Target Specific Binding Scan PET/CT Acquisition (24 Hours Post-Injection) Target->Scan Optimal Contrast Analysis Image Analysis (SUVmax / Tumor-to-Muscle Ratio) Scan->Analysis

Figure 2: Clinical workflow. The 24-hour interval is selected to balance blood pool clearance with radioactive decay.

Acquisition Parameters
  • Injected Activity: 111 MBq (3.0 mCi) ± 10%.

  • Total Protein Dose: 1.5 mg (Fixed mass).

  • Uptake Time: 24 ± 4 hours post-injection.

  • Scan Range: Vertex of skull to mid-thighs (or feet for melanoma).

  • Emission Scan: 3–5 minutes per bed position (depending on scanner sensitivity).

  • CT Scan: Low-dose CT for attenuation correction and anatomical localization.

Data Analysis & Interpretation

Normal Biodistribution:

  • High Uptake: Spleen, Bone Marrow (CD8+ reservoirs), Kidneys (excretion route).[5]

  • Moderate Uptake: Liver.

  • Low Uptake: Lungs, Muscle, Brain (does not cross BBB intact).

Tumor Analysis:

  • ROI Placement: Draw Regions of Interest (ROIs) on tumor lesions identified by CT or prior FDG-PET.

  • Quantification: Calculate SUVmax, SUVmean, and SUVpeak.

  • Stratification:

    • High CD8 Signal: Correlates with "hot" immunologically active tumors; higher likelihood of response to Checkpoint Inhibitors (PD-1/PD-L1 blockade).

    • Low/No CD8 Signal: "Cold" tumors; may require combination therapy or alternative approaches.

References

  • ClinicalTrials.gov. "Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies." National Library of Medicine, NCT05013099. Link

  • Farwell, M. D., et al. (2022).[1] "CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody." Journal of Nuclear Medicine, 63(5), 720-726. Link

  • Pandit-Taskar, N., et al. (2020). "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine, 61(4), 512-519. Link

  • ImaginAb Inc. "CD8 ImmunoPET Technology: The Science Behind 89Zr-Crefmirlimab this compound."[1] ImaginAb Official Technology Overview. Link

  • Verel, I., et al. (2003). "89Zr immuno-PET: comprehensive procedures for the production of 89Zr-labeled monoclonal antibodies." Journal of Nuclear Medicine, 44(8), 1271-1281. Link

Sources

Application Note: 89Zr-Crefmirlimab Berdoxam PET Imaging Protocol for Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

89Zr-crefmirlimab berdoxam (formerly 89Zr-Df-IAB22M2C) is a clinical-stage radiotracer designed to map the biodistribution of CD8+ T-cells in vivo.[1] Unlike 18F-FDG, which measures metabolic flux, this tracer provides a snapshot of the immune microenvironment, specifically the infiltration of cytotoxic T-cells into solid tumors.

The core moiety is an 80 kDa minibody —an engineered antibody fragment consisting of two scFv regions fused to a CH3 domain. This size is optimized to balance rapid blood clearance (for high contrast) with sufficient tumor retention (for detection).

Mechanism of Action

The tracer binds to the CD8


 subunit of the T-cell receptor on cytotoxic T-cells. The Zirconium-89 isotope (

hours) allows for delayed imaging (up to 48+ hours), matching the biological timescale of antibody fragment tissue penetration.

MOA Tracer 89Zr-Crefmirlimab This compound Blood Systemic Circulation Tracer->Blood IV Injection Tumor Tumor Microenvironment (TME) Blood->Tumor Extravasation Renal/Hepatic Renal/Hepatic Blood->Renal/Hepatic Clearance CD8 CD8+ T-Cell Receptor Tumor->CD8 Specific Binding (High Affinity) PET PET Signal Detection CD8->PET Positron Emission (511 keV)

Figure 1: Mechanism of Action. The tracer extravasates from circulation into the TME, binding specifically to CD8+ T-cells, enabling non-invasive quantification of immune infiltration.

Radiotracer Specifications & Handling

The critical parameter for this protocol is the Total Protein Mass Dose . Unlike small molecules, the biodistribution of antibody-based tracers is mass-dependent. Insufficient mass may result in the tracer being "sunk" by the spleen and lymph nodes before reaching the tumor; excessive mass may saturate tumor targets.

ParameterSpecificationRationale
Radionuclide Zirconium-89 (89Zr)78.4h half-life enables 24h post-injection imaging.
Injected Activity 37 – 111 MBq (1.0 – 3.0 mCi)Standard dose for adequate count statistics at 24h.
Total Mass Dose 1.5 mg (Fixed)CRITICAL: Cold antibody is added to hot tracer to reach 1.5 mg to saturate peripheral sinks (spleen) and optimize tumor uptake.
Volume 5 – 10 mLDiluted in 0.9% Saline containing 0.5% Human Serum Albumin (HSA) to prevent adsorption.
Shelf Life Use within 6 hours of calibrationPrevents radiolysis-induced degradation.

Clinical Workflow Protocol

Phase I: Patient Preparation

Unlike metabolic tracers, 89Zr-crefmirlimab this compound does not require fasting or blood glucose management.

  • Diet: No restrictions. Patients may eat and drink freely.

  • Hydration: Encouraged to aid renal clearance of unbound tracer.

  • Medications: Continue standard of care. Corticosteroids should be noted as they may affect T-cell distribution.

  • Pregnancy/Lactation: Exclusion criteria due to radiation exposure.

Phase II: Administration

Safety Note: 89Zr has high-energy gamma emissions (909 keV). Use tungsten syringe shields and minimize handling time.

  • Vascular Access: Establish a secure peripheral IV line (22G or larger).

  • Pre-Flush: Flush line with 10 mL normal saline.

  • Infusion: Administer the radiotracer (1.5 mg / ~111 MBq) via slow IV push or infusion over 5–10 minutes .

    • Why? Rapid bolus can cause transient saturation or aggregation issues.

  • Post-Flush: Flush with 10 mL normal saline to ensure full dose delivery.

  • Observation: Monitor patient for 30 minutes post-injection for potential infusion reactions (rare, as the minibody lacks the Fc region responsible for many effector functions).

Phase III: Image Acquisition

The optimal imaging window is 24 hours post-injection . This allows sufficient time for blood pool clearance (improving Tumor-to-Background Ratio) while retaining high specific binding.

Workflow Start Patient Arrival (Day 0) Admin Tracer Administration (1.5mg Mass / 1-3 mCi) Start->Admin IV Access Wait Uptake Period (24 ± 4 Hours) Admin->Wait Discharge Patient Scan PET/CT Acquisition (Day 1) Wait->Scan Return to Clinic Analysis Image Analysis (SUV Metrics) Scan->Analysis Reconstruction

Figure 2: Clinical Workflow. The 24-hour interval is non-negotiable for optimal signal-to-noise ratio.

Acquisition Parameters:

  • Scan Type: Whole Body (Vertex to mid-thigh).[2]

  • Modality: PET/CT.[1][3][4][5][6][7][8][9]

  • CT Component: Low-dose CT for attenuation correction and anatomical localization.

  • PET Acquisition Time:

    • Torso: 3–5 minutes per bed position (depending on scanner sensitivity).

    • Total Scan Time: Typically 20–30 minutes.

  • Reconstruction: OSEM (Ordered Subset Expectation Maximization) with Time-of-Flight (TOF) if available. Gaussian filter (4-6 mm FWHM) recommended.

Data Analysis & Interpretation

Physiological Distribution (Normal Variants)

Researchers must distinguish between pathological uptake and normal lymphoid distribution.

  • High Uptake (Normal): Spleen, Bone Marrow, Lymph Nodes (variable).[10]

  • Moderate Uptake: Liver (clearance route), Kidneys.

  • Low Uptake: Brain, Lung, Muscle.

Quantitative Metrics
  • Tumor Uptake: Define ROI on the CT lesion and transfer to PET. Report SUVmax and SUVpeak .

  • Reference Tissue: Draw a 3cm spherical ROI in the healthy liver (right lobe) and blood pool (aortic arch).

  • Heterogeneity: Report Tumor-to-Blood Ratio (TBR) . A TBR > 1.5 at 24h is generally considered indicative of specific T-cell infiltration.

Interpretation Guide:

  • "Cold" Tumor: Suggests an "immune-desert" phenotype. Likely resistant to checkpoint inhibitors.

  • "Hot" Tumor: Suggests "immune-inflamed" phenotype. Higher probability of response to PD-1/PD-L1 blockade.

  • Rim Uptake: Often seen in metastases, indicating T-cells are excluded from the tumor core (stromal restriction).

Safety & Dosimetry

The effective dose is comparable to other 89Zr-labeled antibodies but higher than 18F-FDG due to the longer half-life of the isotope.

OrganAbsorbed Dose (mGy/MBq)
Spleen~1.5 - 2.0 (Target Organ)
Liver~1.0
Kidneys~0.5
Effective Dose ~0.65 mSv/MBq

For a standard 111 MBq (3 mCi) injection, the patient receives approximately 24 mSv.

References

  • Pandit-Taskar, N., et al. (2020). "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine.

  • Farwell, M. D., et al. (2022). "CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C." Journal of Nuclear Medicine.

  • ImaginAb Inc. (2023).[9] "Clinical Trial Protocol: 89Zr-Df-IAB22M2C for PET/CT in Patients with Metastatic Solid Tumors." ClinicalTrials.gov Identifier: NCT03802123.

  • Joshi, A., et al. (2021). "Phase II, open label, multi-dose study of 89-Zr-Df-IAB22M2C (CD8 Immuno-PET Tracer): technical handling and injection instructions." Journal of Nuclear Medicine.

Sources

Application Note: 89Zr-Crefmirlimab Berdoxam (CD8-Targeted Immuno-PET)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patient Preparation and Imaging Protocol for 89Zr-Crefmirlimab Berdoxam PET/CT Content Type: Application Note & Protocol Audience: Researchers, Clinical Trial Coordinators, and Nuclear Medicine Physicians

Introduction

89Zr-crefmirlimab this compound (also known as 89Zr-Df-IAB22M2C) is a novel radiopharmaceutical designed to visualize the immune system's response to cancer therapy. Unlike 18F-FDG, which measures metabolic activity, this agent specifically targets CD8+ T cells , the cytotoxic effectors critical for anti-tumor immunity.

This guide details the standardized protocol for patient preparation, tracer administration, and image acquisition. It is designed to ensure reproducibility in multi-center clinical trials and translational research settings.

Mechanism of Action

Crefmirlimab is an 80 kDa minibody —an engineered antibody fragment consisting of two single-chain Fv (scFv) regions fused to the human IgG1 CH3 domain. It retains the high affinity and specificity of a full-length antibody but lacks the Fc region (CH2 domain), resulting in:

  • Rapid Blood Clearance: Allows for high-contrast imaging as early as 24 hours post-injection (compared to 4-7 days for full antibodies).

  • Inert Immunogenicity: The absence of the Fc region prevents the activation of complement or antibody-dependent cell-mediated cytotoxicity (ADCC), ensuring the tracer does not deplete the very T cells it is meant to image.

The minibody is conjugated with Desferrioxamine (Df) to stably chelate Zirconium-89 (89Zr) , a positron emitter with a 78.4-hour half-life, matching the biological half-life of the protein.[1]

Pre-Scan Considerations & Patient Selection

Patient Eligibility
  • Target Population: Patients with solid tumors (e.g., Melanoma, NSCLC, RCC) scheduled for or currently receiving immune checkpoint inhibitor (CPI) therapy.

  • Contraindications:

    • Pregnancy or breastfeeding (due to radiation exposure).

    • Known hypersensitivity to antibody fragments or chelators (rare).

  • Interactions:

    • Immunotherapy: Concurrent PD-1/PD-L1 therapy does not block CD8 binding. The scan can be performed before or during therapy.[2][3]

    • Steroids: High-dose systemic corticosteroids may reduce T-cell infiltration and affect scan results; record steroid use carefully.

Scheduling Strategy

To assess therapeutic efficacy, a dual-scan approach is often employed:

  • Baseline Scan: Performed <1 week prior to the start of immunotherapy.[3]

  • On-Treatment Scan: Performed 4–6 weeks after therapy initiation to visualize immune cell recruitment (tumor infiltration).

Protocol: Preparation & Administration

Reagent Specifications
  • Tracer: 89Zr-crefmirlimab this compound.[1][2][4][5][6][7][8][9][10]

  • Total Protein Mass (Critical): 1.5 mg .

    • Note: Phase I dose-escalation studies determined that a fixed mass of 1.5 mg optimizes the biodistribution, balancing tumor saturation with background clearance. Lower doses (<0.5 mg) result in excessive sequestration in the spleen/lymph nodes, while higher doses (>5 mg) increase liver background.

  • Radioactivity Dose: 37 MBq (~1.0 mCi) ± 20%.

    • Note: While early studies used up to 3 mCi, current Phase II protocols standardize on ~1 mCi to minimize radiation burden while maintaining image quality on modern PET systems.

Patient Preparation Steps
ParameterRequirementRationale
Fasting None required. Uptake is receptor-mediated, not metabolic. Glucose levels do not interfere.
Hydration Recommended (500mL water).Promotes renal excretion of unbound tracer fragments.
Medications Continue standard meds.Avoid administering new immunomodulators 24h prior to injection unless part of the trial.
Labs Standard renal/hepatic panel.Ensure adequate clearance function (tracer is renally and hepatically cleared).
Injection Procedure
  • Vascular Access: Establish a secure IV line (antecubital vein preferred).

  • Administration:

    • Administer the 1.5 mg / 37 MBq dose as a slow intravenous infusion over 5–10 minutes .

    • Do not administer as a bolus to prevent potential infusion reactions (though rare).

  • Flush: Flush the line with 10–20 mL of sterile saline to ensure full dose delivery.

  • Observation: Monitor vital signs for 15 minutes post-injection.

Protocol: Image Acquisition[11]

Timing
  • Uptake Period: 24 hours ± 2 hours .

    • Scientific Basis: At 24 hours, the blood pool background has cleared sufficiently to visualize tumor infiltration, while the 89Zr signal remains strong. Later timepoints (48h) are possible but 24h is the standard for the minibody format.

Acquisition Parameters
SettingSpecification
Scanner PET/CT (Time-of-Flight preferred).[2][11]
Scan Range Vertex of skull to mid-thighs (or toes for melanoma).
Bed Time 3–5 minutes per bed position (depending on patient weight/scanner sensitivity).
CT Settings Low-dose CT for attenuation correction and anatomical localization.
Reconstruction OSEM (Ordered Subset Expectation Maximization) with PSF (Point Spread Function) if available.

Image Analysis & Interpretation

Normal Biodistribution

Researchers must distinguish physiological uptake from pathology.

  • High Uptake (The "Sink"): Spleen (highest), Lymph Nodes, Bone Marrow.[5][11][12] This is normal CD8+ T cell pooling.

  • Moderate Uptake: Liver (metabolism), Kidneys (excretion).

  • Low Uptake: Lungs, Muscle, Brain (intact BBB).

Quantification Metrics
  • Tumor Uptake: Report SUVmax and SUVpeak .

  • Reference Tissue: SUVmean of the Aorta (blood pool) or gluteal muscle.

  • Key Ratio: Tumor-to-Aorta Ratio . A ratio > 1.5–2.0 typically indicates significant T-cell infiltration.

Visual Workflows

Figure 1: Imaging Workflow Timeline

PatientProtocol Selection Patient Selection (Solid Tumor, CPI Candidate) Prep Preparation (No Fasting, Hydration) Selection->Prep Injection Injection (Day 0) 1.5 mg Mass / 1 mCi 89Zr IV Infusion (10 min) Prep->Injection Uptake Uptake Period 24 Hours Injection->Uptake Scan PET/CT Scan (Day 1) Whole Body 3-5 min/bed Uptake->Scan Analysis Analysis SUVmax, Tumor-to-Aorta Correlate with Outcome Scan->Analysis

Caption: Standardized clinical workflow for 89Zr-crefmirlimab this compound PET imaging.[2][12]

Figure 2: Mechanism of CD8 Targeting

Mechanism Tracer 89Zr-Crefmirlimab (Minibody + DFO + 89Zr) Circulation Systemic Circulation (Rapid Clearance) Tracer->Circulation CD8 CD8+ T Cell (Cytotoxic Lymphocyte) Tracer->CD8 Specific Binding (scFv-Antigen) Tumor Tumor Microenvironment Circulation->Tumor Infiltration Tumor->CD8 PET PET Signal (Positron Emission) CD8->PET Localization

Caption: The tracer binds specifically to CD8+ T cells within the tumor, enabling non-invasive visualization of the immune response.[8][10]

References

  • Pandit-Taskar, N., et al. (2020).[4] "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine, 61(4), 512–519. Link

  • Farwell, M. D., et al. (2021).[4] "Variable interpretation of 89Zr-crefmirlimab this compound (CD8-targeted) PET/CT." Journal of Nuclear Medicine. (Referenced in context of Phase II dose selection).

  • ClinicalTrials.gov. (2024). "Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies (NCT05013099)." Link

  • UCLA Health. (2024). "Zr-89 Crefmirlimab this compound and Immuno-Positron Emission Tomography for the Imaging of Patients With Resectable Brain Tumors." Link

  • Jauw, Y. W. S., et al. (2023). "Optimisation of scan duration and image quality in oncological 89Zr immunoPET imaging using the Biograph Vision PET/CT." EJNMMI Physics. Link

Sources

standard operating procedure for 89Zr radiolabeling

Application Note: Precision Radiolabeling of Monoclonal Antibodies with Zirconium-89 ( ) for Immuno-PET[1][2][3]

Executive Summary

Zirconium-89 (

1

However, the chemistry of

Desferrioxamine B (DFO)

This guide details a robust, field-proven protocol for conjugating DFO to antibodies and radiolabeling with


Critical Reagents & Equipment

Reagents
  • 
    -Oxalate:  Typically supplied in 1.0 M oxalic acid (PerkinElmer, IBA, or local cyclotron).
    
  • Monoclonal Antibody (mAb): Purified, free of BSA/gelatin/azide. Concentration

    
     mg/mL.
    
  • Bifunctional Chelator: p-SCN-Bn-Deferoxamine (DFO-NCS).

    • Advanced Alternative: DFO*-NCS (for reduced bone uptake).[2]

  • Conjugation Buffer: 0.1 M

    
    , pH 9.0.[3]
    
  • Labeling Buffer: 0.5 M HEPES, pH 7.1–7.3 (Metal-free/Chelex-treated).

  • Neutralization Base: 2.0 M

    
    .
    
  • Quenching Solution: 50 mM DTPA, pH 5.5.

  • Purification: PD-10 Desalting Columns (Sephadex G-25).

Equipment
  • Radio-TLC Scanner: Bioscan AR-2000 or equivalent.

  • iTLC Strips: Agilent iTLC-SG (Silica Gel).

  • HPLC: Size-Exclusion Column (e.g., Superdex 200 Increase) with UV and Radiometric detectors.

  • Thermomixer: Set to 37°C.

Phase 1: Bioconjugation (The Foundation)

The goal is to attach the chelator to the antibody's lysine residues via a thiourea bond. We target 1–3 chelators per antibody to balance specific activity with immunoreactivity preservation.

Workflow Diagram: Conjugation

ConjugationWorkflowmAbPurified mAb(pH 9.0)MixIncubation37°C, 30-60 minmAb->MixDFODFO-NCS(in DMSO)DFO->Mix3-5x Molar ExcessPurifyPurification(PD-10 / SEC)Mix->PurifyRemove free DFOFinalDFO-mAbConjugatePurify->FinalPBS / HEPES Storage

Figure 1: Workflow for conjugating DFO-NCS to a monoclonal antibody.

Protocol Steps
  • Buffer Exchange: If the mAb is in Tris or contains azide, buffer exchange into 0.1 M

    
     (pH 9.0)  using a centrifugal filter (e.g., Amicon Ultra, 30-50 kDa MWCO).
    
    • Why: The isothiocyanate (-NCS) group reacts with amines. Tris buffer contains amines and will compete with the mAb. High pH (9.0) ensures lysine

      
      -amines are deprotonated and nucleophilic.
      
  • Chelator Preparation: Dissolve DFO-NCS in anhydrous DMSO to 5–10 mM. Prepare fresh.

  • Reaction: Add a 3-fold to 5-fold molar excess of DFO-NCS to the mAb solution.

    • Calculation: For 1 mg IgG (150 kDa, 6.6 nmol), add ~20–33 nmol DFO-NCS.

    • Mix immediately and gently.

  • Incubation: Incubate at 37°C for 30–45 minutes (or Room Temp for 60–90 mins).

  • Purification: Pass the mixture through a PD-10 column equilibrated with 0.5 M HEPES (pH 7.2) or PBS to remove unbound DFO.

    • Note: Eluting directly into HEPES prepares the immunoconjugate for radiolabeling.

Phase 2: Radiolabeling (The Core)[5]

This is the most technically sensitive step.

overshooting the pH (>7.5) causes Zr to precipitate as colloids
Workflow Diagram: Radiolabeling

LabelingWorkflowZrOx89Zr-Oxalate(1M Oxalic Acid)NeutNeutralization(Na2CO3 + HEPES)ZrOx->NeutRxnLabeling ReactionpH 7.0-7.2, RT, 60 minNeut->RxnAdd DFO-mAbQuenchQuench(50mM DTPA)Rxn->QuenchScavenge free ZrPurifyPD-10 PurificationQuench->PurifyQCQC: iTLC & HPLCPurify->QC

Figure 2: Step-by-step radiolabeling workflow for

Neutralization Table (Critical)

Volumes based on neutralizing 100

ComponentVolume (

L)
Role

in 1M Oxalic Acid
100 Source Isotope
2M

45 - 50 Neutralization Base
0.5M HEPES (pH 7.2) 500 - 1000 Buffering Capacity
Target pH 6.8 - 7.2 Optimal Chelation
Protocol Steps
  • Preparation: Calculate the required activity. Typical specific activity target: 2–5 mCi/mg (74–185 MBq/mg).

  • Neutralization:

    • Pipette the calculated volume of

      
      -oxalate into a reaction tube.
      
    • Add 2M

      
       slowly while monitoring pH (use pH strips, spotting 0.5 
      
      
      L). Stop when pH is ~6.0–6.5 (CO
      
      
      evolution will occur).
    • Immediately add 0.5 M HEPES (pH 7.2) to buffer the system to pH 7.0–7.2.

  • Labeling: Add the DFO-mAb conjugate to the neutralized

    
     solution.
    
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

    • Note: DFO kinetics are slow compared to NOTA/DOTA. Do not shorten this time.

  • Quench: Add 5–10

    
    L of 50 mM DTPA (pH 5.5) . Incubate 10 mins.
    
    • Why: DTPA chelates any remaining free

      
      , creating a complex that is easily separated from the mAb.
      
  • Purification: Apply reaction mixture to a PD-10 column.

    • Discard the dead volume (typically first 2.5 mL).[4]

    • Collect the product fraction (typically next 1.5–2.0 mL).

Phase 3: Quality Control (Validation)

Radiochemical Purity (iTLC)

Instant Thin Layer Chromatography (iTLC) separates the radiolabeled antibody from free


  • Stationary Phase: iTLC-SG (Silica Gel) strips.

  • Mobile Phase: 50 mM DTPA (pH 7.0) .

  • Interpretation:

    • Origin (

      
      ): 
      
      
      -DFO-mAb (Intact Product).
    • Solvent Front (

      
      ): 
      
      
      -DTPA (Free/Impurity).
  • Criteria: Purity > 95%.

Immunoreactivity (Lindmo Assay)

Validates that the labeling process did not damage the antibody's binding site.

  • Method: Incubate a constant amount of

    
    -mAb with increasing concentrations of antigen-positive cells.
    
  • Plot: Double-inverse plot (1/Bound Activity vs. 1/Cell Concentration).

  • Y-intercept: Represents the inverse of the immunoreactive fraction (

    
    ).
    
  • Criteria: Immunoreactive fraction

    
     (ideally 
    
    
    ).
Aggregate Analysis (SEC-HPLC)[7]
  • Column: Superdex 200 Increase 10/300 GL.

  • Mobile Phase: PBS + 0.05% Sodium Azide.

  • Flow Rate: 0.75 mL/min.

  • Criteria: Monomer peak > 95%. Retention time must match cold standard.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (<50%) pH too low (<6.0) or too high (>7.5).Re-check neutralization volumes. Use pH strips strictly.
High Aggregate Content pH shock or local high concentration of acid/base.Add HEPES before adding mAb. Mix gently. Do not vortex vigorously.
High Bone Uptake (in vivo) DFO instability (demetallation).Switch to DFO-NCS* (DFO-Star) or DFO-Squaramide . These octadentate chelators prevent Zr release.
Cloudy Reaction Mixture Zr-Phosphate or Zr-Hydroxide precipitation.Ensure buffers are Phosphate-free during labeling. Use HEPES. Check pH is not >7.5.

References

  • Verel, I., et al. (2003). "

    
     Immuno-PET: Comprehensive Procedures for the Production of 
    
    
    -Labeled Monoclonal Antibodies." Journal of Nuclear Medicine, 44(8), 1271–1281. Link
  • Vosjan, M. J., et al. (2010). "Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine." Nature Protocols, 5(4), 739–743. Link

  • Zeglis, B. M., & Lewis, J. S. (2015).

    
    -DFO-labeled Antibodies." Journal of Visualized Experiments, (96), e52521. Link
    
  • Vugts, D. J., et al. (2017).

    
    -immuno-PET." European Journal of Nuclear Medicine and Molecular Imaging, 44, 286–295. Link
    
  • Lindmo, T., et al. (1984). "Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess." Journal of Immunological Methods, 72(1), 77–89. Link

Troubleshooting & Optimization

optimizing injected dose of 89Zr-crefmirlimab berdoxam

Technical Support Center: Optimizing Zr-Crefmirlimab Berdoxam (CD8 Immuno-PET)

Current Status: Operational Subject: Protocol Optimization & Troubleshooting for

Target Audience:
Executive Summary: The "Antigen Sink" Challenge
immuno-PET

The Critical Technical Hurdle: The primary cause of experimental failure with this tracer is incorrect mass dose optimization , leading to the "Antigen Sink" effect. Because CD8+ T cells are naturally abundant in the spleen and bone marrow, injecting a low protein mass results in the tracer being sequestered in these "sinks" before it can reach the tumor. Conversely, too high a mass dose saturates the tumor targets, reducing contrast.

This guide provides the technical parameters to navigate this narrow therapeutic window.

Core Protocol: The "Goldilocks" Mass Dose

Standard Operating Procedure (SOP) for Human Administration Based on Phase I/II Dose-Escalation Data (J Nucl Med, 2022)

ParameterRecommended ValueTechnical Rationale
Injected Activity 37 – 111 MBq (1.0 – 3.0 mCi)Sufficient count statistics for 24h imaging without excessive patient exposure.
Total Protein Mass 1.5 mg (Fixed Dose) CRITICAL: Doses <0.5 mg result in ~100% sequestration in the spleen. 1.5 mg saturates the spleen sink, releasing tracer to the tumor.
Volume 2 – 10 mLAdministered as slow bolus or short infusion (5-10 min).
Imaging Window 24 ± 4 Hours p.i. Minibodies clear faster than full IgG (4-7 days). 24h offers the highest Tumor-to-Background Ratio (TBR).
Visualizing the Mechanism of Action

The following diagram illustrates why the 1.5 mg mass dose is the mathematical optimum for this specific tracer.

AntigenSinkcluster_inputsInput Parameterscluster_physPhysiological SinksLowMassLow Mass Dose(<0.5 mg)SpleenSpleen/Bone Marrow(High CD8+ Density)LowMass->SpleenRapid SequestrationCirculationSystemic Circulation(Bioavailability)LowMass->CirculationNegligibleOptMassOptimal Mass Dose(1.5 mg)OptMass->SpleenSaturates ReceptorsOptMass->CirculationSpillover EffectTumorTumor Microenvironment(Target CD8+)Circulation->TumorSpecific Binding

Caption: Figure 1. The "Spillover" Effect. 1.5 mg mass dose saturates the splenic sink, allowing the tracer to remain in circulation long enough to extravasate into the tumor.

Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "The Spleen is glowing, but the tumor is cold."

Diagnosis: The Antigen Sink Effect. You likely injected a high specific activity dose (high radioactivity, low protein mass). The spleen acted as a "sponge," trapping the tracer.

  • Immediate Fix: This scan is likely non-diagnostic for tumor infiltration.

  • Protocol Adjustment: For the next subject, ensure the total crefmirlimab protein load is 1.5 mg . If your radiolabeling yield was high, you must "dilute" the hot product with cold (unlabeled) crefmirlimab to reach this mass target.

Scenario B: "High uptake in joints and growth plates (Bone)."

Diagnosis: Free


Zr (De-chelation).

  • Threshold: Bone uptake should be minimal. If SUVbone > SUVmuscle significantly, suspect quality failure.

  • Root Cause:

    • pH during labeling was >7.5 (causing Zr hydrolysis).

    • Inadequate removal of reaction buffer (DTPA/EDTA challenge failed).

  • Validation: Perform iTLC (instant Thin Layer Chromatography) using 20 mM Citric Acid (pH 4.9-5.0). Free

    
    Zr migrates to the solvent front; intact tracer stays at the origin.
    
Scenario C: "High Liver Background."

Diagnosis: Aggregation or Fc-Receptor Binding. While crefmirlimab is a minibody (lacking the Fc region), aggregation during the labeling process can cause uptake by hepatic Kupffer cells.

  • Prevention:

    • Use gentle formulation buffers (e.g., Histidine/Sucrose).

    • Avoid vortexing the protein; use gentle inversion.

    • Radiolysis: Add Gentisic Acid or Ascorbic Acid to the final formulation to prevent radical-induced aggregation during the 78-hour half-life storage.

Experimental Workflow: From Labeling to Analysis

This workflow ensures data integrity by validating the tracer before it enters the subject.

WorkflowStartStart: 89Zr-OxalateNeutralizeNeutralization(HEPES/Na2CO3, pH 7.0)Start->NeutralizeConjugateConjugation(Df-Crefmirlimab)Neutralize->ConjugateQCQC Checkpoint(iTLC > 95% Purity)Conjugate->QCQC->NeutralizeFail (Reprocess)FormulationFormulationAdd Cold CrefmirlimabTarget: 1.5 mg TotalQC->FormulationPassInjectInjection (t=0)Formulation->InjectScanPET/CT Scan(t=24h)Inject->ScanAnalysisData Analysis(SUVmean Tumor / SUVmean Aorta)Scan->Analysis

Caption: Figure 2.[1][2] Critical Path Workflow. Note the specific step for "Adding Cold Crefmirlimab" post-QC to achieve the 1.5 mg mass dose.

Frequently Asked Questions (Technical)

Q1: Can I use this tracer to distinguish between "Hot" and "Cold" tumors? A: Yes. Clinical trials have demonstrated that

3

Q2: Why 24 hours? Can I scan at 48 or 72 hours? A: You can scan later, but it is suboptimal.

  • 24h: Optimal contrast. The minibody (~80 kDa) clears faster than full antibodies (~150 kDa).

  • >48h: Signal decay of

    
    Zr (T1/2 = 78.4h) combined with biological clearance results in lower count statistics without significantly improving the Tumor-to-Background ratio.
    

Q3: How do I normalize the data? A: Do not rely on SUVmax alone, as it is susceptible to noise in small lesions.

  • Recommended Metric: SUVmean (Tumor) / SUVmean (Aorta or Blood Pool).

  • Reference Tissue: Avoid using the spleen as a reference tissue because its uptake is variable and dose-dependent (the sink effect). Use the aorta or gluteal muscle.

References
  • Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C. Journal of Nuclear Medicine. (2022).[4] Establishes the 1.5 mg mass dose for optimal biodistribution. [Link]

  • CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells. PubMed Central / NIH. (2022).[4] Detailed pharmacokinetics and "antigen sink" discussion. [Link]

  • Clinical Trials Using Zirconium Zr 89 Crefmirlimab this compound. National Cancer Institute.[5] Current status of trials and indications.[5][6][7] [Link]

  • Good practices for 89Zr radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry. (2024).[8] General QC and labeling troubleshooting for Zirconium tracers. [Link]

reducing radiation dose in Zirconium-89 PET studies

Technical Support Center: Zirconium-89 ( Zr) Dosimetry Optimization

Subject: Reducing Radiation Dose in Zr Immuno-PET Studies

Status: Operational Lead Scientist: Senior Application Specialist

Introduction: The Zr Dosimetry Challenge

Welcome to the technical guide for optimizing Zirconium-89 immuno-PET. The central challenge with



20–40 mSv

This guide provides actionable, physics-based, and chemical strategies to reduce this dose without compromising diagnostic image quality.

Module 1: Radiochemistry & Chelator Stability

Issue: High background dose to bone marrow and poor lesion contrast.

Technical Insight

The standard chelator, Deferoxamine (DFO) , is hexadentate (forms 6 bonds), but

1


Troubleshooting Guide

Q: I see diffuse uptake in the spine and joints. Is this metastatic disease?

  • Diagnosis: Likely free

    
    Zr release (demetallation), not metastases. Metastases are typically focal; instability presents as diffuse skeletal uptake.
    
  • Solution:

    • Switch Chelator: Transition to DFO* (DFO-Star) or DFO-Squaramide . These are octadentate chelators that wrap the

      
      Zr fully, significantly reducing bone uptake (see Table 1).
      
    • Purity Check: Ensure your radiochemical purity (RCP) is >95% via iTLC before injection. Free

      
      Zr at injection time will immediately go to bone.
      

Q: How much does the chelator choice actually impact dose?

  • Answer: Significantly. Stable chelators prevent the "bone sink" effect, lowering the effective dose to the red marrow.

Data Comparison: Chelator Stability
ParameterDFO (Standard) DFO (Optimized)Impact on Study
Coordination Hexadentate (6 bonds)Octadentate (8 bonds)DFO prevents in vivo release.
Bone Uptake (7 days) High (~4–8 %ID/g)Low (~1–2 %ID/g)DFO* reduces marrow toxicity.
Stability (Serum) ~80% intact at 7 days>95% intact at 7 daysHigher tumor-to-background ratio.

Module 2: Acquisition Physics & Hardware

Issue: Images are too noisy when I lower the injected dose.

Technical Insight

Dose reduction is a physics trade-off. If you reduce the injected activity (

Sensitivity (

)
Acquisition Time (

)
Troubleshooting Guide

Q: Can I scan with 10 MBq instead of 75 MBq?

  • Answer: Yes, but only if you adjust your hardware/protocol.

    • Standard PET: You must increase scan time by a factor of

      
       squared (approximate rule of thumb for NECR), which is often impractical.
      
    • Total-Body PET (e.g., uEXPLORER, Vision Quadra): These systems have 40x higher sensitivity. You can inject <10 MBq and get better images than a standard scanner at 75 MBq.

Q: What is the "Cold Antibody" technique?

  • Answer: Co-injecting unlabeled ("cold") antibody (e.g., 10-50 mg) saturates non-specific clearance sinks like the liver and spleen (Fc-receptor mediated).

  • Result: This keeps more radiotracer in circulation for tumor targeting, allowing you to inject less activity while maintaining tumor signal.

Module 3: Reconstruction & AI Denoising

Issue: Low-count data reconstruction artifacts.

Technical Insight

When counts are low (due to dose reduction), standard OSEM reconstruction converges noise into "blobs" that mimic tumors.

Troubleshooting Guide

Q: My low-dose images look "blotchy." How do I fix this?

  • Protocol Adjustment:

    • Enable TOF: Time-of-Flight is non-negotiable for low-dose

      
      Zr. It constrains the annihilation event position, boosting SNR.
      
    • Regularization: Use "Penalized Likelihood" (e.g., Q.Clear, BSREM) instead of standard OSEM. This suppresses noise without blurring edges.

    • AI Denoising: Implement Deep Learning (CNN) post-processing (e.g., SubtlePET, PAC-Net). These are trained to map "low-count" inputs to "full-count" targets, effectively recovering SNR.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for reducing dose while maintaining image integrity.

Zr89_OptimizationStartGoal: Reduce 89Zr Dose (< 0.5 mSv/MBq)Check_ChelatorCheck Bone Uptake RiskStart->Check_ChelatorCheck_ScannerScanner Type?Standard_PETStandard Axial FOV(20-30 cm)Check_Scanner->Standard_PETTotalBody_PETTotal-Body / LAFOV(>100 cm)Check_Scanner->TotalBody_PETDose_Strategy_AStrategy A:Modest Reduction (37 MBq)+ AI DenoisingStandard_PET->Dose_Strategy_ASensitivity LimitedDose_Strategy_BStrategy B:Massive Reduction (<10 MBq)High SensitivityTotalBody_PET->Dose_Strategy_BHigh SensitivityRecon_StepReconstruction:TOF + PSF + RegularizationDose_Strategy_A->Recon_StepDose_Strategy_B->Recon_StepChelator_DecisionUse DFO* or DFO-Sq(Prevents Marrow Dose)Check_Chelator->Chelator_DecisionMinimize Free ZrChelator_Decision->Check_ScannerFinal_ImageHigh Quality ImageLow Patient DoseRecon_Step->Final_Image

Caption: Decision matrix for

Module 4: Experimental Protocol Checklist

To achieve the lowest possible dose with the highest data integrity, follow this validated workflow:

  • Pre-Synthesis:

    • Select DFO * or DFO-Squaramide over standard DFO.

    • Target specific activity: 250–500 MBq/mg (balance between signal and receptor saturation).

  • Patient Prep:

    • Cold Block: Inject unlabeled antibody (if protocol allows) 1-2 hours prior to tracer to block hepatic sinks.

  • Acquisition Parameters:

    • Injected Activity:

      • Standard Scanner: 37–50 MBq.

      • LAFOV (Total-Body): 5–10 MBq.

    • Scan Duration:

      • Low Dose on Standard Scanner: Increase bed time to 3–5 mins/bed.

      • Total-Body: Standard 10–15 min total scan is sufficient.

  • Post-Processing:

    • Apply Gaussian Post-Filter (4–6mm FWHM) if AI denoising is unavailable.

    • Verify bone uptake ROI. If >3 %ID/g in non-metastatic regions, flag for chelator instability.

References

  • Comparison of

    
    Zr-Antibody Dosimetry 
    
    • Title: Current Perspectives on Zr-PET Imaging.
    • Source: MDPI (Int. J. Mol. Sci. 2020).
    • URL:[Link][1]

  • Chel

    • Title: Head-to-head comparison of DFO* and DFO chelators: selection of the best candid
    • Source: European Journal of Nuclear Medicine and Molecular Imaging (2020).
    • URL:[Link]

  • Low Count AI Denoising

    • Title: 3D Convolutional Neural Network-Based Denoising of Low-Count Whole-Body F-Fluorodeoxyglucose and Zr-Rituximab PET Scans.
    • Source: EJNMMI Physics (2020).
    • URL:[Link]

  • Total-Body PET Dosimetry

    • Title: Total-Body PET and Highly Stable Chelators Together Enable Meaningful Zr-Antibody PET Studies up to 30 Days After Injection.
    • Source: Journal of Nuclear Medicine (2020).[2]

    • URL:[Link]

Technical Support Center: Zirconium-89 Immuno-PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)
Topic: Troubleshooting Zr Imaging Artifacts & Experimental Anomalies

Welcome to the Zr Technical Hub

From the Desk of the Senior Application Scientist: If you are reading this, your PET images likely don't look right. You might be seeing "glowing joints" in your mice, a liver that looks like a black hole, or tumors that appear fuzzier than your


F-FDG scans.

Zr is a powerful isotope (

h) that perfectly matches the pharmacokinetics of monoclonal antibodies (mAbs). However, its chemistry is unforgiving. Unlike

F, which is a covalent bond chemistry,

Zr relies on coordination chemistry . If that coordination fails, the metal goes free. If the protein aggregates, the liver lights up.

This guide is not a textbook. It is a triage system for your data.

Module 1: The "Bone Uptake" Crisis

Symptom: High radiotracer accumulation in the skeleton (particularly joints, epiphyses, and spine) that does not match known antigen expression.

The Root Cause: Demetallation

Zirconium-89 is osteophilic (bone-seeking). If


Zr dissociates from the antibody, it mimics calcium/phosphate behavior and deposits in the hydroxyapatite of the bone.

The Mechanism: The standard chelator, DFO (Desferrioxamine B) , is hexadentate (6 binding sites). However,


Zr prefers octadentate (8 binding sites) coordination. In vivo, endogenous metals (like iron) or proteins can compete for the DFO, or water molecules can destabilize the open coordination sites, leading to release of free 

Zr

.
Troubleshooting Guide: Is it Artifact or Biology?

Q: My tumor targets the bone marrow. How do I distinguish specific uptake from free


Zr artifact? 

A: The "Joint Test" & Stability Assay. Free


Zr accumulates preferentially in the epiphyses (growth plates)  of long bones in mice, not just the marrow. If you see "hot spots" at the knees and elbows, it is likely free metal.

Corrective Actions:

  • Check Chelation Ratio: Ensure your DFO-to-Antibody ratio is low (1-3 chelators per mAb). Too many chelators can alter pharmacokinetics; too few leaves unchelated metal if not purified.

  • Switch Chelators (Advanced): DFO is the "legacy" standard. For critical bone-targeting studies, you must move to DFO * (DFO-Star) or DFO-Sq (Squaramide). These are octadentate chelators that wrap the

    
    Zr completely, significantly reducing bone uptake [1, 2].
    
  • Purification: Ensure you are using PD-10 columns or centrifugal filtration to remove all non-specifically bound zirconium before injection.

Decision Logic: Bone Signal Analysis

BoneArtifact Start Observation: High Bone Signal Loc Localization Check: Is it diffuse in marrow or focal in joints? Start->Loc Joints Focal: Knees/Elbows Loc->Joints Joints Marrow Diffuse: Mid-shaft/Spine Loc->Marrow Marrow Action1 Probable Free 89Zr. Run Serum Stability Assay. Joints->Action1 Action2 Probable Specific Uptake. Block with Cold Antibody. Marrow->Action2

Figure 1: Decision tree for differentiating between free


Zr artifacts (osteophilic) and true biological uptake.

Module 2: The "Hot Liver" Artifact

Symptom: Intense, non-specific uptake in the liver and spleen that obscures abdominal tumors.

The Root Cause: Biochemistry vs. Biology

Liver uptake is the "trash can" of immuno-PET. It usually stems from one of two distinct failures:

CauseMechanismDiagnostic Test
Aggregation The conjugation process (pH stress, heat) caused the mAb to unfold or clump. The Reticuloendothelial System (RES) eats these aggregates.SEC-HPLC (Single peak required)
Fc-Binding The antibody's Fc tail binds to Fc-gamma receptors on liver immune cells (Kupffer cells).Blocking Study or Fc-Silent mutation
Colloidal Zr Improper pH during radiolabeling formed

Zr-hydroxides/colloids.
iTLC (remains at origin)

Q: My iTLC says 99% purity, but the liver is still hot. Why? A: iTLC only detects free metal. It cannot detect aggregated protein. You effectively injected a radioactive clump of protein that the liver filtered out immediately. You must run Size Exclusion HPLC (SEC-HPLC) on every batch.

Protocol Adjustment:

  • Buffer Exchange: Avoid phosphate buffers during labeling (forms precipitates). Use HEPES or Gentisic Acid (radioprotectant).

  • Fc-Silencing: If using a human IgG in a mouse model with high immune activity, consider using LALAPG mutations to silence Fc-receptor binding, which drastically improves tumor-to-liver contrast [3].

Module 3: Image Resolution (The "Blurry" Tumor)

Symptom: Small tumors (<5mm) appear to have lower uptake (SUV) than expected, or edges look fuzzy.

The Root Cause: Positron Range & PVE

Zr emits a high-energy positron (

keV). Compare this to

F (

keV).
  • The Physics: The positron must travel a certain distance (the "positron range") before it annihilates and creates the gamma rays we detect. For

    
    Zr, this range is longer, leading to an intrinsic loss of spatial resolution.
    
  • Partial Volume Effect (PVE): In small mouse tumors, the scanner averages the "hot" tumor with the "cold" background, artificially lowering the measured SUV [4].

Corrective Actions:

  • Reconstruction: Use OSEM (Ordered Subset Expectation Maximization) reconstruction with Point Spread Function (PSF) modeling if your scanner supports it.

  • Recovery Coefficients: For quantitative accuracy in small tumors, establish a recovery coefficient curve using a phantom with known sphere sizes filled with

    
    Zr.
    

Module 4: Essential QC Protocols

SOP-01: The "Gold Standard" Serum Stability Assay

Do not rely on instant QC alone. Bone uptake takes days to manifest; your QC must predict this.

  • Preparation: Dilute 5 MBq of

    
    Zr-mAb in 500 
    
    
    
    L of fresh human or mouse serum.
  • Incubation: Store at 37°C for 7 days (mimicking the scan duration).

  • Sampling: At Day 1, 3, and 7, take aliquots.

  • Analysis (iTLC):

    • Stationary Phase: iTLC-SG (Silica Gel) strips.

    • Mobile Phase: 20 mM Citrate Buffer (pH 5.0) OR 50 mM DTPA.

    • Readout:

      • Bottom (Origin): Intact

        
        Zr-mAb.[1]
        
      • Top (Front): Free

        
        Zr (chelated by Citrate/DTPA).
        
  • Pass Criteria: >90% intact at Day 7. If <90%, expect bone artifacts.

SOP-02: Aggregation Check (SEC-HPLC)

Mandatory for Liver Artifact troubleshooting.

  • Column: TSKgel G3000SWxl (or equivalent size exclusion).

  • Mobile Phase: 0.1 M Phosphate / 0.1 M Sulfate, pH 6.8.

  • Flow: 1 mL/min.

  • Detection: UV (280nm) and Radiometric.

  • Fail Criteria: Any peak eluting before the main monomer peak indicates aggregates (high liver uptake risk).

Visualizing the Workflow

ImmunoPET_Workflow Conj Conjugation (mAb + DFO/DFO*) Label Radiolabeling (89Zr-Oxalate) Conj->Label QC_iTLC QC 1: iTLC (Check Free Metal) Label->QC_iTLC QC_HPLC QC 2: SEC-HPLC (Check Aggregates) QC_iTLC->QC_HPLC Pass (>95%) Fail Discard/Repurify QC_iTLC->Fail Fail Inject Injection QC_HPLC->Inject Pass (>95% Monomer) QC_HPLC->Fail Aggregates Found

Figure 2: The Critical Path for


Zr-mAb production. Note that HPLC is a "Gatekeeper" step often skipped by novices, leading to liver artifacts.

References

  • Deri, M. A., et al. (2015).

    
    Zr Radiopharmaceuticals. Nuclear Medicine and Biology. Link
    
  • Berg, E., et al. (2020).

    
    Zr-immuno-PET. European Journal of Nuclear Medicine and Molecular Imaging. Link
    
  • Huisman, M. C., et al. (2021). Good practices for

    
    Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry. Link
    

Sources

Zirconium-89 Technical Support Center: A Guide to Overcoming Half-Life Limitations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Zirconium-89 (⁸⁹Zr) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of ⁸⁹Zr for immuno-Positron Emission Tomography (PET) but face challenges related to its unique physical properties. The 78.4-hour (3.3-day) half-life of ⁸⁹Zr is a double-edged sword: it is perfectly suited for tracking the slow pharmacokinetics of monoclonal antibodies (mAbs), yet it introduces distinct hurdles in experimental design, execution, and data interpretation.[1][2][3][4]

This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of effective ⁸⁹Zr experimentation.

Q1: What is Zirconium-89, and why is its half-life considered ideal for antibody imaging?

Zirconium-89 is a positron-emitting radionuclide produced in a medical cyclotron.[4][5] Its 78.4-hour half-life closely matches the biological half-life of most intact monoclonal antibodies, which can take several days to accumulate at a tumor site and clear from the bloodstream.[3][6] This synchronicity allows for PET imaging at late time points (e.g., 3 to 7 days post-injection), capturing images with a high tumor-to-background signal ratio, which is crucial for accurate tumor visualization and quantification.[2][3] Radionuclides with shorter half-lives, like Fluorine-18 (¹⁸F, t½ ≈ 110 minutes), are unsuitable as they would decay before the antibody reaches its target.[4][7]

Q2: What are the primary challenges introduced by ⁸⁹Zr's extended half-life?

The main challenges stem from the prolonged in vivo lifetime of the radiolabeled conjugate:

  • Chelator Instability: The chemical bond between ⁸⁹Zr and its chelator can break down over time, releasing "free" ⁸⁹Zr⁴⁺ ions into circulation.

  • Radiolysis: The prolonged exposure of the antibody to radiation can cause it to fragment or denature, altering its biodistribution and binding affinity.

  • High Radiation Dose: Longer-circulating radioactivity increases the radiation dose to the subject, particularly to non-target organs. This is a significant consideration for clinical applications.[1]

  • Logistical Complexity: Experiments spanning multiple days require careful planning of isotope production, radiolabeling, and imaging schedules to account for radioactive decay.[1]

Q3: What is "free" ⁸⁹Zr, and why is high bone uptake a red flag?

"Free" ⁸⁹Zr refers to the ⁸⁹Zr⁴⁺ cation that has dissociated from its chelator in vivo. Zirconium cations have a high affinity for phosphate and tend to accumulate in mineralizing bone.[8] Therefore, observing high, non-specific radioactivity in the bones during a PET scan is a classic indicator of poor radiopharmaceutical stability.[8][9] This phenomenon confounds image interpretation, as it can be mistaken for bone metastases and indicates that the observed signal in other tissues may not accurately represent the distribution of the targeting antibody.[8]

Q4: How do I choose the right chelator for my ⁸⁹Zr experiments?

The choice of chelator is critical for in vivo stability.

  • Desferrioxamine (DFO): This is the most widely used and commercially available chelator for ⁸⁹Zr.[10][11] It forms a hexadentate complex with ⁸⁹Zr. While DFO is the established standard, preclinical studies show that the [⁸⁹Zr]Zr-DFO complex can be unstable, leading to the bone uptake issues mentioned above.[12]

  • Next-Generation Chelators (e.g., DFO, Furanoxamine):* To address the stability limitations of DFO, new chelators have been developed. These agents often have a higher denticity (coordination number), forming a more complete "cage" around the ⁸⁹Zr ion. Studies have shown that these newer chelators can significantly reduce bone uptake compared to DFO, suggesting improved in vivo stability.[9]

For most applications, starting with the well-characterized DFO is standard. However, if you observe significant bone uptake or are conducting long-term studies (beyond 5-7 days), considering a more stable, next-generation chelator is highly recommended.[13]

Parameter Desferrioxamine (DFO) Next-Gen Chelators (e.g., DFO)*
Coordination Hexadentate (6-coordinate)Octadentate (8-coordinate) or higher
In Vivo Stability Moderate; can lead to bone uptakeHigh; significantly reduced bone uptake
Availability Widely available commerciallyLess common, may require custom synthesis
Primary Use Case Standard for most immuno-PET studiesStudies requiring high stability, long imaging windows

Q5: What does a typical timeline for an ⁸⁹Zr immuno-PET experiment look like?

A well-planned timeline is essential for success.

G cluster_prep Pre-Injection Phase cluster_imaging Imaging & Analysis Phase conjugation Day -2: Conjugate Chelator to Antibody & Purify qc1 Day -2: QC of Conjugate (e.g., MALDI-TOF) conjugation->qc1 radiolabeling Day 0 (AM): Radiolabel with ⁸⁹Zr qc1->radiolabeling qc2 Day 0 (AM): QC of Radiolabeled mAb (iTLC, SEC) radiolabeling->qc2 injection Day 0 (PM): Inject Subjects qc2->injection img1 Day 1-3: Optional Early Imaging injection->img1 img2 Day 4-7: Optimal Imaging Window injection->img2 biodist Day 7+: Biodistribution Studies img2->biodist caption Figure 1. Standard experimental workflow for ⁸⁹Zr-immuno-PET.

Caption: Figure 1. Standard experimental workflow for ⁸⁹Zr-immuno-PET.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Radiolabeling Efficiency (<80% Radiochemical Purity)

You've completed the radiolabeling reaction, but your Instant Thin-Layer Chromatography (iTLC) shows a significant amount of "free" ⁸⁹Zr.

  • Probable Cause 1: Incorrect pH.

    • Why it happens: The optimal pH for labeling with DFO is between 6.8 and 7.2.[1] If the pH is too high (alkaline), ⁸⁹Zr can form insoluble zirconium hydroxide colloids, which are unavailable for chelation. If the pH is too low (acidic), it can protonate the hydroxamate groups on DFO, inhibiting their ability to bind ⁸⁹Zr.

    • Solution:

      • Always use a non-coordinating buffer, such as HEPES, to maintain the pH.

      • The stock solution of ⁸⁹Zr is typically supplied in oxalic acid (e.g., 1 M).[1] You must neutralize this acid carefully. Use a neutralizing agent like sodium carbonate (Na₂CO₃) to bring the pH of the ⁸⁹Zr solution to the 6.8-7.2 range before adding it to your conjugated antibody.

      • Verify the final reaction pH with pH strips before incubation.

  • Probable Cause 2: Metal Contamination.

    • Why it happens: DFO has a very high affinity for other metal ions, particularly Fe³⁺. If your buffers or antibody solution are contaminated with trace metals, these can occupy the DFO chelator, preventing ⁸⁹Zr from binding.

    • Solution:

      • Use metal-free (Chelex-treated) water and buffers for all steps.

      • Ensure all labware is thoroughly washed to remove any metal residues.

      • If you suspect contamination, perform a buffer exchange on your antibody conjugate into a fresh, metal-free buffer immediately before radiolabeling.

  • Probable Cause 3: Insufficient Chelator-to-Antibody Ratio.

    • Why it happens: If too few chelators are conjugated to each antibody, there may not be enough binding sites to capture all the ⁸⁹Zr, especially when aiming for a high specific activity.

    • Solution:

      • Aim for a chelator-to-antibody ratio (CAR) of 1 to 1.5.[1]

      • You can assess the CAR after conjugation using techniques like MALDI-TOF mass spectrometry or by measuring the absorbance of a chromophoric chelator derivative.

      • If the CAR is too low, optimize the conjugation reaction by increasing the molar excess of the chelator or extending the reaction time.

Problem 2: High Bone Uptake in PET Scans

Your PET images show excellent tumor uptake, but also a strong, non-specific signal in the skeleton, complicating analysis.

G start High Bone Uptake Observed in PET Scan q1 Is the radiochemical purity of the injected tracer >95%? start->q1 res1 Problem: Injection of 'Free' ⁸⁹Zr. Solution: Improve radiolabeling and purification. Re-run experiment. q1->res1 a1_no q2 Are you using a standard DFO chelator? q1->q2 a1_yes a1_yes Yes a1_no No res2 Problem: In vivo instability of [⁸⁹Zr]Zr-DFO. Solution: Consider using a more stable, next-generation chelator (e.g., DFO*). Perform a control study with free [⁸⁹Zr]Zr-oxalate. q2->res2 a2_yes q3 Is there evidence of radiolysis (e.g., aggregation in SEC)? q2->q3 a2_no a2_yes Yes a2_no No res3 Problem: Radiolysis causing altered biodistribution. Solution: Add a radical scavenger (e.g., gentisic acid) to the formulation. Store at 4°C and use promptly. q3->res3 a3_yes end Issue likely due to complex biological factors. Investigate target expression in bone/marrow. q3->end a3_no a3_yes Yes a3_no No caption Figure 2. Troubleshooting decision tree for high bone uptake.

Caption: Figure 2. Troubleshooting decision tree for high bone uptake.

  • Probable Cause 1: In vivo Demetallation (Chelator Instability).

    • Why it happens: The coordination of ⁸⁹Zr by DFO is thermodynamically stable but can be kinetically labile. Over several days in vivo, the ⁸⁹Zr ion can slowly dissociate and will be sequestered by the bone matrix.[8]

    • Solution:

      • Switch Chelators: This is the most effective solution. Using a chelator with higher denticity, such as DFO*, creates a more saturated coordination sphere around the ⁸⁹Zr, dramatically improving its in vivo stability and reducing bone uptake.[9]

      • Run a Control Experiment: To confirm that the bone signal is from free ⁸⁹Zr, inject a cohort of animals with a non-targeted form, such as [⁸⁹Zr]Zr-oxalate.[8] The biodistribution from this control group will reveal the baseline accumulation of free ⁸⁹Zr in your model, which can be used to correct or interpret the data from your targeted agent.

  • Probable Cause 2: Radiolysis.

    • Why it happens: High concentrations of radioactivity can generate reactive oxygen species that damage the antibody. This can lead to aggregation or fragmentation, altering its pharmacokinetics and potentially exposing the [⁸⁹Zr]Zr-DFO complex to environments that promote dissociation.

    • Solution:

      • Use a Radioprotectant: Formulate the final radiolabeled antibody in a buffer containing a radical scavenger. Gentisic acid is a common choice. Avoid ascorbic acid, as it can reduce Zr⁴⁺ and cause it to detach from the chelator.[2]

      • Minimize Storage Time: Use the radiolabeled antibody as soon as possible after preparation. If storage is necessary, keep it at 4°C and dilute it to a lower radioactive concentration to reduce self-radiolysis.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific antibody and laboratory conditions.

Protocol 1: Radiolabeling of DFO-Conjugated Antibody with ⁸⁹Zr

This protocol assumes you have a purified antibody previously conjugated with a bifunctional DFO derivative (e.g., p-isothiocyanatobenzyl-desferrioxamine).

Materials:

  • DFO-conjugated antibody in 0.25 M HEPES buffer (pH 7.0), metal-free.

  • ⁸⁹Zr-oxalate in 1 M Oxalic Acid.

  • 2 M Sodium Carbonate (Na₂CO₃), metal-free.

  • 0.5 M EDTA solution.

  • PD-10 desalting column.

  • Sterile, pyrogen-free vials.

Procedure:

  • Activity Calculation: Determine the required activity of ⁸⁹Zr for your experiment. Let's assume you need 10 MBq.

  • Neutralization of ⁸⁹Zr: a. In a sterile vial, add the required volume of ⁸⁹Zr-oxalate solution. b. Slowly add 2 M Na₂CO₃ dropwise while gently vortexing. Check the pH with a pH strip after each drop. c. Stop when the pH of the ⁸⁹Zr solution is between 6.8 and 7.2. This step is critical to prevent colloid formation.

  • Labeling Reaction: a. Add the neutralized ⁸⁹Zr solution to the vial containing your DFO-conjugated antibody. b. Gently mix and incubate at room temperature for 60 minutes.

  • Quenching: Add a small volume of 0.5 M EDTA to the reaction mixture to a final concentration of 5 mM. This will chelate any unreacted "free" ⁸⁹Zr, preventing it from binding non-specifically during purification. Incubate for 5 minutes.

  • Quality Control (Pre-Purification): a. Spot ~1 µL of the reaction mixture onto an iTLC strip (silica gel). b. Develop the strip using 50 mM DTPA as the mobile phase. c. In this system, the [⁸⁹Zr]Zr-Antibody remains at the origin (Rf = 0.0), while the [⁸⁹Zr]Zr-EDTA complex moves with the solvent front (Rf = 1.0). d. Analyze the strip on a radio-TLC scanner to determine the radiochemical purity.

  • Purification: a. Equilibrate a PD-10 desalting column with sterile saline. b. Load the reaction mixture onto the column. c. Elute with sterile saline and collect fractions. The radiolabeled antibody will elute in the initial fractions, while the smaller [⁸⁹Zr]Zr-EDTA complex will be retained longer. d. Measure the activity of each fraction to identify the product peak.

  • Final QC: Perform a final iTLC and size-exclusion chromatography (SEC-HPLC) on the purified product to confirm radiochemical purity and ensure the absence of aggregates.

Advanced Strategies & Future Outlook

The field is continuously evolving to mitigate the challenges of ⁸⁹Zr's half-life.

  • Pretargeting Strategies: This approach separates the antibody injection from the radioactivity injection. First, an unlabeled, modified antibody is administered and allowed to accumulate at the tumor. After it has cleared from the blood, a small, rapidly clearing radiolabeled molecule that binds specifically to the modified antibody is injected. This dramatically reduces the radiation dose to the patient and can be used with shorter-lived isotopes.[14]

  • Antibody Fragments: Using smaller antibody fragments [e.g., F(ab')₂, minibodies] instead of intact mAbs leads to much faster blood clearance.[14] This allows for high-contrast imaging at earlier time points (e.g., 24 hours) and reduces the overall radiation dose. This strategy makes it feasible to use radionuclides with shorter half-lives than ⁸⁹Zr, such as Copper-64 (t½ = 12.7 hours).[14]

  • Development of Superior Chelators: The design and synthesis of new chelators with improved thermodynamic stability and kinetic inertness is a major area of research.[10][13] The goal is to develop a chelator that can sequester ⁸⁹Zr with virtually no leakage in vivo over the course of a week or more, which would eliminate bone uptake as a confounding factor and provide the most accurate quantitative imaging data.

By understanding the fundamental radiochemistry of Zirconium-89 and implementing robust, validated protocols, researchers can successfully overcome the limitations of its half-life to fully exploit its power in preclinical and clinical immuno-PET imaging.

References
  • Wikipedia. (n.d.). Positron emission tomography. Retrieved February 14, 2026, from [Link]

  • Váradi, A., et al. (2024). Good practices for ⁸⁹Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Holland, J. P., et al. (2010). Standardized methods for the production of high specific-activity zirconium-89. Nuclear Medicine and Biology. [Link]

  • Zhang, Y., et al. (2011). PET Tracers Based on Zirconium-89. Current Radiopharmaceuticals. [Link]

  • Glaser, M., & Robins, E. G. (2018). Recent Advances in Zirconium-89 Chelator Development. Molecules. [Link]

  • van de Watering, F. C. J., et al. (2016). Immuno-Positron Emission Tomography with Zirconium-89-Labeled Monoclonal Antibodies in Oncology: What Can We Learn from Initial Clinical Trials? Frontiers in Immunology. [Link]

  • Open MedScience. (2024). Zirconium-89: A Cornerstone in Modern Molecular Imaging. Retrieved February 14, 2026, from [Link]

  • Kim, D. Y., & Kim, Y. J. (2018). Current Perspectives on ⁸⁹Zr-PET Imaging. Nuclear Medicine and Molecular Imaging. [Link]

  • ResearchGate. (n.d.). Highlighting New Research Trends on Zirconium-89 Radiopharmaceuticals Beyond Antibodies. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. Retrieved February 14, 2026, from [Link]

  • Dalton Transactions. (2019). Scaling-down antibody radiolabeling reactions with zirconium-89. Retrieved February 14, 2026, from [Link]

  • Tavaré, R., et al. (2022). Antibody Engineering for Nuclear Imaging and Radioimmunotherapy. Journal of Nuclear Medicine. [Link]

  • van Dongen, G. A., & Vosjan, M. J. (2014). Zirconium-89 labeled antibodies: a new tool for molecular imaging in cancer patients. BioMed Research International. [Link]

  • Al-Absi, M. A. (2023). Exploring the Potential of Zirconium-89 in Diagnostic Radiopharmaceutical Applications: An Analytical Investigation. Applied Sciences. [Link]

  • PubMed. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. Retrieved February 14, 2026, from [Link]

  • IAEA. (2018). New CRP: Zr-89 Production and Zr-89 Radiopharmaceuticals (F22071). Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2025). Development and Preclinical Evaluation of a Zirconium-89-Labeled Immunoconjugate for Positron Emission Tomography Imaging of Leukemia Inhibitory Factor in Glioblastoma. Retrieved February 14, 2026, from [Link]

  • Pandey, M. K., et al. (2013). Review on Production of ⁸⁹Zr in a Medical Cyclotron for PET Radiopharmaceuticals. Journal of Nuclear Medicine Technology. [Link]

  • ResearchGate. (2025). The impact of weakly bound 89Zr on preclinical studies: Non-specific accumulation in solid tumors and aspergillus infection. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Head-to-head comparison of DFO and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET*. Retrieved February 14, 2026, from [Link]

  • PubMed. (2021). S2 PP 17 Zirconium-89 labeled antibodies: general considerations towards radioisotope production and labelling strategies. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). Radiolabeled Antibodies for Cancer Imaging and Therapy. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). The Race for Hydroxamate-Based Zirconium-89 Chelators. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 89Zr-Crefmirlimab Berdoxam Imaging with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of immuno-oncology, the ability to non-invasively monitor the pharmacodynamics of novel therapeutics is paramount. 89Zr-crefmirlimab berdoxam, a PET imaging agent, offers a window into the in vivo biodistribution of CD8+ T cells, key effectors of anti-tumor immunity. However, the data derived from these advanced imaging modalities must be rigorously validated to ensure their biological relevance. This guide provides a comprehensive comparison of 89Zr-crefmirlimab this compound PET imaging with immunohistochemistry (IHC), the gold standard for tissue-based protein analysis. We will delve into the scientific rationale behind this validation, present comparative data, and provide detailed experimental protocols for researchers in the field.

The Scientific Imperative for Validation: Beyond Localization to Functional Status

89Zr-crefmirlimab this compound is a radioimmunoconjugate composed of a minibody targeting the CD8 antigen on T cells, conjugated to the radioisotope Zirconium-89 (89Zr)[1]. This allows for whole-body visualization of CD8+ T cell infiltration into tumors and other tissues[2]. While this provides invaluable spatial information, it does not inherently confirm the functional, cytotoxic state of these cells.

This is where immunohistochemistry becomes an indispensable validation tool. By staining for specific protein markers in tissue sections, IHC can not only confirm the presence of CD8+ T cells but also interrogate their activation status. A critical marker in this context is Granzyme B , a serine protease found within the cytotoxic granules of activated CD8+ T cells and Natural Killer (NK) cells[3][4]. Its presence indicates that the T cells are armed and capable of inducing apoptosis in target cancer cells.

Therefore, a multimodal approach, correlating the in vivo PET signal of 89Zr-crefmirlimab this compound with ex vivo IHC for both CD8 and Granzyme B, provides a more complete picture: PET shows the army's location, while IHC assesses if the soldiers are armed and ready for battle.

Comparative Analysis: 89Zr-crefmirlimab this compound PET vs. IHC

The true power of this combined approach lies in the correlation between the PET signal and the density of stained cells in excised tissues. Below is a summary of expected comparative data based on preclinical and clinical research.

Parameter89Zr-crefmirlimab this compound PETImmunohistochemistry (CD8 & Granzyme B)
Modality In vivo, whole-body imagingEx vivo, tissue section analysis
Information Localization and relative abundance of CD8+ cellsCellular localization, density, and co-expression of CD8 and Granzyme B
Quantification Standardized Uptake Value (SUV)Cell counting, H-score, or digital image analysis (% positive area)[5][6]
Resolution Millimeter scaleSub-cellular scale
Strengths Non-invasive, longitudinal monitoring, whole-body assessmentHigh resolution, direct confirmation of cellular identity and activation state
Limitations Lower resolution, potential for non-specific uptakeInvasive (requires biopsy), snapshot in time, subject to sampling bias

Studies have shown a positive correlation between the SUV from 89Zr-crefmirlimab this compound PET scans and the density of CD8+ cells determined by IHC in tumor biopsies[7]. The addition of Granzyme B staining further elucidates the functional relevance of the observed T cell infiltrate. For instance, a high SUV in the tumor coupled with high CD8 and Granzyme B staining would strongly indicate an active anti-tumor immune response. Conversely, a high SUV with low Granzyme B might suggest the presence of exhausted or anergic T cells.

Experimental Workflows

The validation of 89Zr-crefmirlimab this compound PET imaging with IHC involves a sequential experimental workflow, from in vivo imaging to ex vivo tissue analysis.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Animal Model Animal Model Tracer Injection Tracer Injection Animal Model->Tracer Injection PET/CT Imaging PET/CT Imaging Tracer Injection->PET/CT Imaging Image Analysis Image Analysis PET/CT Imaging->Image Analysis Tissue Excision Tissue Excision Image Analysis->Tissue Excision Correlate Data Tissue Processing Tissue Processing Tissue Excision->Tissue Processing IHC Staining IHC Staining Tissue Processing->IHC Staining Microscopy & Analysis Microscopy & Analysis IHC Staining->Microscopy & Analysis

Caption: Workflow for validating 89Zr-crefmirlimab this compound PET with IHC.

Detailed Experimental Protocols

Part 1: Preclinical 89Zr-crefmirlimab this compound PET Imaging

This protocol is a guideline for performing immuno-PET imaging in a preclinical tumor model.

Materials:

  • 89Zr-crefmirlimab this compound (investigational agent)

  • Tumor-bearing animal model (e.g., xenograft or syngeneic mouse model)

  • Anesthetic (e.g., isoflurane)

  • PET/CT scanner calibrated for 89Zr[8]

  • Sterile saline for injection

  • Dose calibrator

Procedure:

  • Animal Preparation: Acclimate tumor-bearing animals to the imaging facility. Ensure tumors have reached a suitable size for imaging (e.g., 100-200 mm³).

  • Dose Preparation: Thaw the 89Zr-crefmirlimab this compound vial according to the manufacturer's instructions. Draw the appropriate dose (typically 1-5 MBq for mice) into a sterile syringe and measure accurately using a dose calibrator[9].

  • Tracer Administration: Anesthetize the animal. Administer the 89Zr-crefmirlimab this compound via intravenous (tail vein) injection. Record the exact time of injection and the administered dose.

  • Uptake Period: Allow the tracer to distribute. Due to the long half-life of 89Zr (78.4 hours) and the pharmacokinetics of the minibody, imaging is typically performed at later time points (e.g., 24, 48, 72, or even 144 hours post-injection) to allow for clearance from non-target tissues and optimal tumor accumulation[10][11].

  • PET/CT Imaging:

    • Anesthetize the animal and position it on the scanner bed.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire the PET scan. The acquisition time will depend on the scanner sensitivity and the injected dose (typically 10-30 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) to calculate the Standardized Uptake Value (SUV). SUV is calculated as: (mean ROI activity [MBq/mL]) / (injected dose [MBq] / body weight [g]).

Part 2: Immunohistochemical Staining for CD8 and Granzyme B

This protocol describes chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue blocks from imaged animals

  • Microtome

  • Glass slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against CD8 (specific to the animal model)

  • Primary antibody against Granzyme B (specific to the animal model)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Sectioning: Cut 4-5 µm thick sections from the FFPE tumor blocks and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath at 95-100°C for 20-30 minutes). Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (anti-CD8 or anti-Granzyme B) at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Rinse with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Rinse with PBS. Apply DAB chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

  • Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.

  • Dehydration and Mounting: Dehydrate sections through a graded ethanol series and clear in xylene. Coverslip with a permanent mounting medium.

  • Image Acquisition and Quantification:

    • Scan the slides using a digital slide scanner or capture images using a microscope-mounted camera.

    • Quantify the staining using image analysis software (e.g., ImageJ/Fiji, QuPath)[12]. This can involve counting the number of positive cells per unit area or calculating the percentage of the tissue area that is positively stained.

G cluster_cd8 CD8+ T Cell Activation Pathway APC Antigen Presenting Cell (APC) TCR T Cell Receptor (TCR) APC->TCR Antigen Presentation CD8_Cell CD8+ T Cell TCR->CD8_Cell Activation Activation & Clonal Expansion CD8_Cell->Activation GranzymeB Granzyme B Production Activation->GranzymeB Apoptosis Tumor Cell Apoptosis GranzymeB->Apoptosis

Caption: Simplified pathway of CD8+ T cell activation and Granzyme B release.

Conclusion

Validating 89Zr-crefmirlimab this compound PET imaging with CD8 and Granzyme B immunohistochemistry is a scientifically robust approach to not only quantify the infiltration of CD8+ T cells into tumors but also to gain insights into their cytotoxic potential. This multi-modal strategy provides a comprehensive dataset that can enhance the interpretation of PET imaging data in both preclinical research and clinical trials, ultimately leading to a better understanding of immuno-oncology drug efficacy and patient response.

References

  • ClinicalTrials.gov. (2024). Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies (iPREDICT). Retrieved from [Link][7]

  • Farwell, M. D., et al. (2022). CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody. Journal of Nuclear Medicine.[2]

  • Hameed, A., et al. (1994). Immunohistochemical localization of granzyme B antigen in cytotoxic cells in human tissues. American Journal of Pathology.[3]

  • Verel, I., et al. (2003). 89Zr Immuno-PET: Comprehensive Procedures for the Production of 89Zr-Labeled Monoclonal Antibodies. Journal of Nuclear Medicine.[10]

  • Holland, J. P., et al. (2012). PET Imaging with 89Zr: From Radiochemistry to the Clinic. Journal of Nuclear Medicine.[11]

  • Taylor, C. R., & Levenson, R. M. (2006). Quantification of immunohistochemistry—issues concerning methods, utility and semiquantitative assessment II. Histopathology.[6]

  • Clinicaltrials.eu. (n.d.). Zirconium (89Zr) Crefmirlimab this compound – Application in Therapy and Current Clinical Research. Retrieved from [Link][1]

  • Biology Lectures. (2021, October 14). Quantification of Immunohistochemistry images using ImageJ | How to remove background in ImageJ [Video]. YouTube. [Link][12]

  • Bensch, F., et al. (2021). Preclinical PET imaging with the novel human antibody 89Zr-DFO-REGN3504 sensitively detects PD-L1 expression in tumors and normal tissues. Journal for ImmunoTherapy of Cancer.[8][9]

  • Tavaré, R., et al. (2014). An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility. Journal of Histochemistry & Cytochemistry.[5]

  • Väyrynen, J. P., et al. (2018). The Association of CD8+ Cytotoxic T Cells and Granzyme B+ Lymphocytes with Immunosuppressive Factors, Tumor Stage and Prognosis in Cutaneous Melanoma. Cancers.[13]

  • National Cancer Institute. (n.d.). Clinical Trials Using Zirconium Zr 89 Crefmirlimab this compound. Retrieved from [Link][14]

  • GenomeMe. (n.d.). Granzyme B Antibody. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Immunohistochemical analysis of granzyme B localization.... Retrieved from a publication on ResearchGate.[16]

  • Appelt, V. B., et al. (2010). Correlation between perforin/granzyme expression and cytotoxic... Journal of Immunology.[17]

  • Li, Y., et al. (2022). Decreased granzyme-B expression in CD11c+CD8+ T cells associated with disease progression in patients with HBV-related hepatocellular carcinoma. Frontiers in Immunology.[18]

  • Technology Networks. (2020, January 22). 10 Tips for Quantifying Immunohistochemistry Staining. Retrieved from [Link][19]

  • van de Watering, F. C. J., et al. (2024). The Scientific and Clinical Potentials of Imaging Cytotoxic T-Cells Using Zr-89 Crefmirlimab this compound. Journal of Nuclear Medicine.[2]

  • Bigalke, J., et al. (2024). Spatial colocalization and combined survival benefit of natural killer and CD8 T cells despite profound MHC class I loss in non-small cell lung cancer. Journal for ImmunoTherapy of Cancer.[20]

  • Wu, A. (2018). First in Human Phase I Imaging Study With 89Zr-IAB22M2C Anti CD8 Minibody in Patients with Solid Tumors. Journal of Nuclear Medicine.[2]

  • La Jolla Institute for Immunology. (2026, February 10). Now immune cells can see pancreatic tumors—and attack them. Retrieved from [Link][21]

  • Zhang, Y., et al. (2024). Preclinical ImmunoPET Imaging Using a Zr-89-Labeled Anti-CD146 Monoclonal Antibody for Diagnosis of Melanoma. Molecular Pharmaceutics.[22]

Sources

Executive Summary: The Shift to Dynamic Immune Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide:


-Immuno-PET vs. Conventional Modalities for CD8+ Quantification

In the era of checkpoint inhibitors (ICI) and CAR-T therapies, static biomarkers are increasingly insufficient. While Immunohistochemistry (IHC) remains the regulatory gold standard for quantifying CD8+ tumor-infiltrating lymphocytes (TILs), it suffers from significant spatial sampling errors and cannot capture longitudinal dynamics.

This guide analyzes the performance of


-labeled anti-CD8 Immuno-PET  (specifically focusing on the clinical lead 

-Df-crefmirlimab/IAB22M2C
) against conventional alternatives. We present evidence validating its correlation with histological cell counts and its superiority in distinguishing true progression from pseudoprogression.

Critical Analysis of Alternatives

The following table contrasts the three primary modalities used to assess tumor immune status.

FeatureBiopsy / IHC (Gold Standard)

-FDG PET
(Metabolic Proxy)

-CD8 Immuno-PET
(Targeted)
Target Specificity High (Direct CD8 staining)Low (Glucose metabolism; cancer & immune cells)High (Specific to CD8

receptor)
Spatial Resolution Micron-scale (Cellular)Millimeter-scale (Tissue)Millimeter-scale (Tissue)
Field of View Single Lesion (Needle track only)Whole BodyWhole Body
Heterogeneity Misses heterogeneity (Sampling error)Captures metabolic heterogeneityCaptures immune heterogeneity
Temporal Dynamics Static SnapshotDynamic but non-specificDynamic Immune Trafficking
Pseudoprogression Can identify (if biopsied correctly)False Positive (Inflammation looks like cancer)True Positive (High signal = immune influx)

The Data: Correlation of -PET with CD8+ Cell Count

The scientific validity of


-Immuno-PET rests on its correlation with ground-truth histology. Recent Phase II clinical data and preclinical studies provide the following quantitative validations.
Clinical Correlation Coefficients ( values)

In a prospective multi-center Phase II study involving patients with solid tumors (Melanoma, NSCLC, RCC), the uptake of


-crefmirlimab  was compared to CD8+ density (cells/mm²) derived from biopsies.[1]
  • Overall Correlation: Spearman’s

    
     (95% CI: 0.39–0.70) between PET SUV
    
    
    
    and IHC CD8 density.
  • Renal Cell Carcinoma (RCC): Strongest correlation observed at

    
    .
    
  • Baseline vs. On-Treatment: Baseline biopsies showed higher correlation (

    
    ) compared to on-treatment (
    
    
    
    ), likely due to the complex kinetics of T-cell expansion and tissue edema during therapy.
Why isn't the correlation 1.0?

Researchers must understand that perfect correlation is biologically impossible due to:

  • Sampling Bias: A biopsy analyzes

    
     of the tumor volume; PET averages the entire lesion.
    
  • Tissue Density: PET signal (SUV) is influenced by perfusion and vascular permeability, not just receptor density.

  • Receptor Internalization: Unlike FDG which is trapped intracellularly, antibody fragments bind to surface receptors which may internalize or shed.

Technical Deep Dive: Validated Experimental Protocol

To establish a robust correlation in your own drug development pipeline, follow this self-validating workflow. This protocol uses the Minibody format (80 kDa) rather than full IgG (150 kDa) to ensure optimal imaging contrast at 24 hours rather than 4–7 days.

Phase A: Tracer Preparation
  • Conjugation: Conjugate the anti-CD8 minibody with Desferrioxamine (DFO) . DFO is the chelator of choice for Zirconium-89 due to its coordination chemistry matching

    
    's +4 oxidation state.
    
  • Radiolabeling: Incubate DFO-Minibody with

    
    -oxalate at pH 7.0–7.5 for 60 mins at 37°C.
    
  • QC Check: Ensure Radiochemical Purity (RCP)

    
     via iTLC. Specific activity should be 
    
    
    
    mCi/
    
    
    g.
Phase B: Imaging Workflow (Clinical Standard)
  • Cold Mass Loading (CRITICAL): Administer 1.5 mg of total antibody mass (labeled + unlabeled cold standard).

    • Reasoning: This "blocks" the peripheral sink (spleen/bone marrow) to improve circulating half-life and tumor bioavailability without saturating tumor targets.

  • Injection: IV bolus of

    
     (
    
    
    
    ) of
    
    
    -tracer.
  • Uptake Period: Allow 24

    
     4 hours  for biodistribution.
    
    • Note: Unlike FDG (1 hour), antibodies require time to extravasate and clear from the blood pool.

  • Scan: Whole-body PET/CT.

Phase C: Validation (The "Truth" Data)
  • Biopsy Timing: Perform core needle biopsy immediately following the PET scan (or within 48h) to minimize temporal mismatch.

  • Quantification: Use digital pathology (e.g., Halo or Visiopharm) to count CD8+ cells/mm². Do not rely on manual scoring.

Visualizations

Figure 1: Mechanism of Action & Signal Generation

This diagram illustrates how the


-Minibody generates a specific signal compared to the metabolic trapping of FDG.

G cluster_0 Blood Vessel cluster_1 Tumor Microenvironment Tracer 89Zr-Anti-CD8 (Minibody) CD8_Cell CD8+ T-Cell (Effector) Tracer->CD8_Cell Extravasation Receptor CD8 Alpha Receptor Tracer->Receptor High Affinity Binding FDG 18F-FDG (Glucose Analog) FDG->CD8_Cell Low/Moderate Uptake Tumor_Cell Tumor Cell (Glycolytic) FDG->Tumor_Cell High Uptake CD8_Cell->Receptor Receptor->Tracer Retention (PET Signal) GLUT GLUT1 Transporter

Caption: Specific binding of


-Minibody to CD8+ cells vs. non-specific metabolic trapping of FDG.
Figure 2: The Correlation Workflow Logic

A decision tree for interpreting


-PET signal in the context of drug development.

Workflow Start Acquire 89Zr-CD8 PET (24h Post-Injection) Analyze Analyze Tumor SUV Start->Analyze HighSignal High SUV Uptake Analyze->HighSignal LowSignal Low SUV Uptake Analyze->LowSignal Biopsy Concurrent Biopsy (IHC Validation) HighSignal->Biopsy Validation LowSignal->Biopsy Correlation Correlate SUV vs. Cells/mm2 Biopsy->Correlation TruePos True Positive: Immune Infiltration (Responder) Correlation->TruePos High SUV + High IHC PseudoProg Differentiate: Pseudoprogression Correlation->PseudoProg High SUV + Tumor Growth TrueNeg True Negative: Immune Desert (Non-Responder) Correlation->TrueNeg Low SUV + Low IHC FalseNeg False Negative: Check Antigen Loss Correlation->FalseNeg Low SUV + High IHC

Caption: Logic flow for interpreting


-CD8 PET signals and correlating with biopsy data.

References

  • Correlation of CD8 PET with IHC (Phase II Clinical D

    • Source: Farwell, M. D., et al. (2022). "Assessing the correlation between CD8 cell PET Imaging with 89-Zr-Crefmirlimab Berdoxam and CD8 cell immunohistochemistry in patients with advanced cancer." Journal of Nuclear Medicine.
    • (Note: Refers to primary Phase I/II data publications).

  • Preclinical Valid

    • Source: Kasten, B. B., et al. (2020). "[89Zr]-CD8 ImmunoPET imaging of glioblastoma multiforme response to combination oncolytic viral and checkpoint inhibitor immunotherapy." Clinical Cancer Research.
  • First-in-Human Phase I Study (Dose Optimiz

    • Source: Pandit-Taskar, N., et al. (2020). "CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C." Journal of Nuclear Medicine.
  • Preclinical Comparison of Minibody vs. Full IgG

    • Source: Tavare, R., et al. (2014). "An Effective Immuno-PET Imaging Method to Monitor CD8-Dependent Responses to Immunotherapy."[1][2][3][4][5][6][7][8] Cancer Research.[6]

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Reproducibility & Technical Guide: Zirconium (89Zr) Crefmirlimab Berdoxam

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Clinical Scientists, Drug Development Professionals Focus: Technical Reproducibility, Experimental Protocols, and Comparative Performance

Executive Summary: The CD8 Imaging Standard

Zirconium (89Zr) Crefmirlimab Berdoxam (formerly 89Zr-Df-IAB22M2C) is a clinical-stage Immuno-PET tracer designed to map CD8+ T-cell distribution non-invasively.[1] Unlike metabolic tracers (e.g., 18F-FDG) or full-length antibody tracers, Crefmirlimab this compound utilizes a Minibody (Mb) format (~80 kDa). This specific molecular weight is engineered to strike a balance: it is large enough to retain high antigen affinity (bivalent binding) but small enough to clear the blood pool rapidly, enabling high-contrast imaging within 24 hours.

The Core Challenge of Reproducibility: Reproducibility in Crefmirlimab imaging does not depend solely on the radiochemistry; it is strictly governed by the Total Protein Mass (Cold Mass) administered. Variations in protein mass alter the "sink effect" (binding in the spleen and bone marrow), drastically changing tumor bioavailability. This guide details the specific protocols required to stabilize these variables.

Technical Profile & Mechanism of Action

The Molecule[2][3][4][5]
  • Biological Moiety: Crefmirlimab (Anti-CD8 Minibody).

  • Chelator: Desferrioxamine (DFO) conjugated via random lysine modification (this compound linker).

  • Isotope: Zirconium-89 (t½ = 78.4 hours).

  • Clearance: Biphasic; renal and hepatobiliary.

Mechanism of Signal Generation

The following diagram illustrates the tracer's pathway from injection to signal generation, highlighting the critical "Antigen Sink" that dictates reproducibility.

G cluster_0 Reproducibility Checkpoint Injection IV Injection (1.5 mg Total Mass) BloodPool Blood Pool (Circulation) Injection->BloodPool Rapid Distribution Sinks Antigen Sinks (Spleen, Bone Marrow) BloodPool->Sinks High Affinity Capture (Saturable) Tumor Tumor Microenvironment (CD8+ T-Cell Binding) BloodPool->Tumor Infiltration Clearance Clearance (Liver/Kidneys) BloodPool->Clearance Unbound Tracer Signal PET Signal (24h Post-Injection) Sinks->Signal High Background Tumor->Signal Target Signal

Caption: The "Antigen Sink" effect in the spleen and bone marrow competes with tumor uptake. Reproducibility is achieved by saturating these sinks with a precise 1.5 mg protein dose.

Comparative Performance Analysis

To validate the utility of 89Zr-Crefmirlimab this compound, it must be compared against the current Gold Standard (Biopsy/IHC) and alternative imaging modalities.

Table 1: Performance Matrix
Feature89Zr-Crefmirlimab this compound Standard Biopsy (IHC) 18F-FDG PET Full-Length 89Zr-mAbs
Target Specificity High (CD8+ Phenotype) High (CD8+ Phenotype)Low (Glucose Metabolism)High (Target Dependent)
Spatial Scope Whole-Body (Heterogeneity mapped)Single Lesion (Sampling bias)Whole-BodyWhole-Body
Temporal Resolution 24 Hours (Rapid readout)Days to Weeks (Processing)1 Hour4–7 Days (Slow clearance)
Reproducibility Risk Mass Dose Dependent Sampling ErrorPatient Diet/Glucose levelsClearance variability
Invasiveness Non-InvasiveInvasiveNon-InvasiveNon-Invasive
Correlation (r) 0.58 – 0.77 (vs IHC) Reference StandardWeak correlation to immune statusVariable
Key Insight: The "Minibody" Advantage

Full-length antibodies (e.g., 89Zr-Atezolizumab) circulate for weeks. While this allows for high accumulation, it creates a high blood-pool background that obscures images for 4–7 days. Crefmirlimab's 80 kDa size allows it to penetrate tumors and clear the blood rapidly, permitting clinical decision-making the day after injection .

Reproducibility Data & Validation

A. The Mass Dose Effect (Critical Variable)

Data from Phase I dose-escalation studies (Gordon et al., JNM) demonstrated that biodistribution is non-linear with respect to protein mass.

  • < 0.5 mg: Tracer is sequestered by the spleen and bone marrow (the "sink"). Tumor uptake is reduced.

  • > 5.0 mg: Sinks are saturated, but blood clearance is slower, reducing contrast.

  • 1.5 mg (Optimal): This dose partially saturates the sinks, ensuring sufficient free tracer circulates to reach the tumor while maintaining rapid blood clearance.

    • Protocol Requirement: You must supplement the radiolabeled dose with "cold" (unlabeled) Crefmirlimab to hit exactly 1.5 mg .

B. Correlation with Immunohistochemistry (IHC)

In the iCorrelate study (NCT03802123), CD8 PET uptake was compared to synchronous biopsies.

  • Metric: SUVmean (Lesion) / SUVmean (Aorta).

  • Result: Spearman correlation coefficients ranged from 0.58 (overall) to 0.77 (Renal Cell Carcinoma) .

  • Interpretation: A moderate-to-strong correlation confirms that the PET signal accurately reflects CD8+ T-cell density, validating the tracer as a non-invasive "virtual biopsy."

Experimental Protocol: Ensuring Consistency

To achieve reproducible results across different sites or longitudinal studies, the following protocol must be strictly adhered to.

Phase 1: Preparation
  • Patient Selection: No specific dietary restrictions (unlike FDG). Hydration is recommended to aid renal clearance.

  • Cold Kit Preparation: Thaw the unlabeled Crefmirlimab this compound standard.

Phase 2: Radiolabeling & Dosing (The "1.5 mg" Rule)
  • Labeling: Label the DFO-conjugated precursor with 89Zr (typically ~37–185 MBq / 1–5 mCi depending on site standards, usually ~111 MBq/3 mCi for imaging).

  • QC Check: Radiochemical purity must be >95% (iTLC).

  • Mass Adjustment (CRITICAL):

    • Calculate the mass of the antibody in the radiolabeled fraction.[2]

    • Add cold (unlabeled) Crefmirlimab to bring the total protein mass to 1.5 mg .

    • Failure to perform this step renders the study non-reproducible.

  • Injection: Intravenous slow bolus.

Phase 3: Imaging Acquisition
  • Uptake Time: 24 ± 2 hours post-injection.

  • Scan Parameters:

    • Whole body (vertex to mid-thigh).

    • Duration: ~3–5 min per bed position (dependent on scanner sensitivity).

  • Reconstruction: Standard OSEM with attenuation correction (CT-based).

Phase 4: Data Analysis Workflow

The following decision tree outlines how to interpret the images and when to correlate with biopsy.

DecisionTree Start Acquire 89Zr-Crefmirlimab PET (24h Post-Injection) QC Check Reference Tissue (Liver/Spleen Uptake Present?) Start->QC Fail Technical Failure (Likely Mass Dose Error) QC->Fail No Spleen Uptake Pass Image Valid QC->Pass Visible Spleen Uptake Analyze Quantify Tumor Uptake (SUVmean / SUVaorta) Pass->Analyze High High CD8 Signal Analyze->High SUV Ratio > Threshold Low Low/No CD8 Signal Analyze->Low SUV Ratio < Threshold Action1 Likely Immune Infiltrated (Hot Tumor) High->Action1 Action2 Immune Desert (Cold Tumor) Low->Action2

Caption: Workflow for validating image quality (QC) and interpreting CD8 status. Spleen uptake acts as an internal positive control.

References

  • First-in-Human Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies. Journal of Nuclear Medicine. (2019).

  • CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study. Journal of Nuclear Medicine. (2022).

  • Assessing the correlation between CD8 cell PET Imaging with 89-Zr-Crefmirlimab this compound and CD8 cell immunohistochemistry. ASCO Publications / ResearchGate. (2024).

  • Direct comparison of the in vitro and in vivo stability of DFO, DFO and DFOcyclo for 89Zr-immunoPET.** European Journal of Nuclear Medicine and Molecular Imaging. (2019).

  • ClinicalTrials.gov: Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT (NCT05013099). ClinicalTrials.gov.

Sources

A Researcher's Guide to Cross-Validation of Novel PET Tracers with Biopsy Data: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and clinical research, the ability to non-invasively quantify biological processes in vivo is paramount. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique, offering a window into the dynamic cellular and molecular mechanisms of disease. However, the journey of a novel PET tracer from bench to bedside is paved with rigorous validation. The undisputed ground truth against which these imaging agents are measured is the direct analysis of tissue through biopsy and histopathology.

This guide provides a comprehensive overview of the methodologies for the cross-validation of PET imaging with biopsy data. We will explore the strengths and limitations of each technique, detail a robust workflow for their correlation, and provide field-proven insights into the experimental choices that ensure scientific integrity. To illustrate these principles, we will use the example of an immuno-PET tracer, Zirconium-89 (⁸⁹Zr) Crefmirlimab Berdoxam, which targets CD8+ T cells in oncology.[1][2][3]

The Synergy of Seeing and Sampling: PET and Biopsy

PET imaging provides a quantitative, three-dimensional map of a biological target's distribution and density throughout the body.[4] This is achieved by administering a radiotracer—a biologically active molecule labeled with a positron-emitting radioisotope. The tracer's uptake, often measured as the Standardized Uptake Value (SUV), reflects the metabolic activity or receptor density in a given tissue.[5][6]

Conversely, a tissue biopsy followed by histopathological analysis, such as immunohistochemistry (IHC), offers a microscopic examination of the tissue architecture and cellular composition.[7] It is considered the "gold standard" for definitive diagnosis and molecular characterization of a lesion.[7][8]

However, both techniques have inherent limitations. PET imaging has a lower spatial resolution compared to microscopy, and the SUV can be influenced by various physiological factors.[4] Biopsies, while providing high-resolution data, are invasive, prone to sampling errors due to tumor heterogeneity, and only provide a snapshot of a small, localized area.[2][7][9] Furthermore, the interpretation of histopathology can be subjective and subject to inter-observer variability.[10][11]

The cross-validation of PET with biopsy data is therefore not merely a comparison but a synergistic process. PET can guide the biopsy to the most metabolically active or target-rich regions of a lesion, thereby increasing the diagnostic yield and reducing the chances of sampling error.[12][13][14][15][16] In turn, the quantitative data from the biopsy validates that the PET signal is a true representation of the biological target of interest.

A Case Study: ⁸⁹Zr-Crefmirlimab this compound for CD8+ T Cell Imaging

To contextualize the cross-validation process, we will consider ⁸⁹Zr-Crefmirlimab this compound. This immuno-PET agent is a radioimmunoconjugate composed of a minibody that targets the CD8 antigen on T cells, labeled with the radioisotope Zirconium-89.[3] It is being investigated in clinical trials to visualize, track, and quantify CD8+ T cells in tumors, which is a key predictor of response to immunotherapy.[1][2][17] A primary objective of these trials is to correlate the PET signal (SUV) with the density of CD8+ cells as determined by IHC analysis of tumor biopsies.[18]

The Cross-Validation Workflow: From Whole Body to Single Cell

The process of cross-validating a PET tracer with biopsy data is a multi-step, interdisciplinary effort. The following workflow outlines the key stages:

CrossValidationWorkflow cluster_patient Patient Journey cluster_lab Laboratory Analysis cluster_analysis Data Integration & Analysis p1 Patient Selection & Consent p2 PET Imaging with Novel Tracer p1->p2 Tracer Administration p3 PET-Guided Biopsy p2->p3 Target Identification d1 PET Image Analysis (SUV quantification) p2->d1 l1 Tissue Processing & Sectioning p3->l1 Sample Acquisition l2 Immunohistochemistry (IHC) l1->l2 Staining for Biomarker l3 Digital Pathology & Image Analysis l2->l3 Quantification of Staining d2 Co-registration of PET and Histology l3->d2 d1->d2 d3 Statistical Correlation d2->d3 Data Alignment

Caption: A streamlined workflow for PET and biopsy cross-validation.

Experimental Protocols

1. PET-Guided Biopsy Procedure

The rationale for PET-guided biopsy is to ensure that the tissue sample is taken from the region of the lesion that shows significant tracer uptake, which is presumed to be rich in the target biomarker.

  • Pre-Procedure:

    • The patient undergoes a PET/CT scan with the investigational tracer (e.g., ⁸⁹Zr-Crefmirlimab this compound).

    • The PET and CT images are fused to create a 3D map of the tracer distribution within the anatomical context.

    • A radiologist or nuclear medicine physician identifies the area with the highest tracer uptake (hot spot) within the target lesion.

  • Procedure:

    • The patient is positioned in the CT scanner.

    • A planning CT scan is acquired.

    • The pre-procedure PET/CT images are co-registered with the planning CT images.

    • The optimal trajectory for the biopsy needle to the "hot spot" is planned, avoiding critical structures.

    • Under real-time CT guidance, the biopsy needle is advanced to the target location.

    • Confirmation scans may be performed to ensure the needle tip is within the area of high tracer uptake.[15]

    • Multiple core biopsies are obtained to ensure sufficient tissue for analysis.

2. Immunohistochemistry (IHC) Protocol for CD8

This protocol provides a general framework for the detection of CD8 in formalin-fixed, paraffin-embedded (FFPE) tissue sections obtained from the biopsy.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.[19]

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer solution (pH 6.0).

    • Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[20][21]

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[19][20]

    • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.[20]

    • Incubate with the primary antibody (rabbit anti-human CD8) overnight at 4°C.[20]

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[19]

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[22]

    • Counterstain with hematoxylin to visualize cell nuclei.[20]

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol and xylene.

    • Apply a coverslip with a permanent mounting medium.

Data Analysis: Bridging the Macroscopic and Microscopic

The culmination of the cross-validation process is the quantitative comparison of the data from the two modalities.

Co-registration of PET Images and Histology Slides

A significant challenge in this process is the spatial alignment of the 3D PET data with the 2D histology slides.[23][24][25] The tissue undergoes deformation during biopsy, fixation, and sectioning.[4][26] Advanced image registration techniques, sometimes involving an intermediate ex-vivo scan of the biopsy specimen, are employed to achieve accurate alignment.[4][23][26]

CoRegistration cluster_invivo In-Vivo Imaging cluster_exvivo Ex-Vivo Analysis cluster_digital Digital Domain pet_ct PET/CT Scan pet_image 3D PET Image pet_ct->pet_image biopsy Biopsy Specimen histology Histology Slide biopsy->histology hist_image 2D Digital Histology Image histology->hist_image coreg Co-registered Image pet_image->coreg hist_image->coreg

Caption: The co-registration of in-vivo PET with ex-vivo histology.

Quantitative Correlation

Once the images are co-registered, the PET signal (e.g., SUVmax) from a region of interest (ROI) corresponding to the biopsy location is correlated with the quantitative data from the histology. For our case study, this would be the percentage of CD8-positive cells or the density of CD8+ cells per unit area, as determined by digital pathology software.

Statistical methods such as Pearson or Spearman correlation are used to assess the strength and significance of the relationship between the PET signal and the histopathological findings.[27][28]

ParameterDescriptionExample Data (Hypothetical)
PET Metric SUVmax 8.5
Standardized Uptake Value (maximum) in the biopsy ROI.
Histology Metric % CD8+ Cells 65%
Percentage of cells staining positive for CD8 in the biopsy.
Correlation Pearson's r 0.82 (p < 0.001)
Statistical measure of the linear correlation between PET and histology data across a patient cohort.

A strong, statistically significant correlation provides compelling evidence that the PET tracer is accurately and reliably measuring the intended biological target in vivo.

Conclusion

The cross-validation of PET imaging with biopsy data is a cornerstone of radiopharmaceutical development. It is a meticulous process that demands careful planning, precise execution, and sophisticated data analysis. While biopsy remains the gold standard, its synergy with PET imaging, particularly through PET-guided procedures, enhances the diagnostic accuracy of both techniques. As new PET tracers are developed for an ever-expanding array of biological targets, the principles and methodologies outlined in this guide will continue to be essential for ensuring their scientific validity and clinical utility.

References

  • Torigian, D. A., et al. (2013). PET Molecular Imaging–Directed Biopsy: A Review. Journal of Nuclear Medicine, 54(3), 447-458. [Online] Available at: [Link]

  • Liv Hospital. (2026). Biopsy After PET Scan: Powerful Next Steps for Accurate Diagnosis. [Online] Available at: [Link]

  • Gholami, S., et al. (2023). Practice and prospects for PET/CT guided interventions. Journal of Nuclear Medicine, 64(Supplement 2), 15S-21S. [Online] Available at: [Link]

  • Clinicaltrials.eu. Zirconium (89Zr) Crefmirlimab this compound – Application in Therapy and Current Clinical Research. [Online] Available at: [Link]

  • Oxford Gene Technology. Liquid biopsy: advantages, limitations & outlook. [Online] Available at: [Link]

  • Sabour, S., et al. (2016). Initial Experience of Utilizing Real-Time Intra-Procedural PET/CT Biopsy. World Journal of Nuclear Medicine, 15(3), 169–175. [Online] Available at: [Link]

  • Articl.net. Pet Guided Biopsy. [Online] Available at: [Link]

  • National Institute of Environmental Health Sciences. Immunohistochemistry Protocols. [Online] Available at: [Link]

  • National Institute of Environmental Health Sciences. Detection of CD8 in Formalin-Fixed, Paraffin-Embedded Human Tissue. [Online] Available at: [Link]

  • Quartuccio, N., et al. (2023). [⁶⁸Ga]Ga-PSMA and [⁶⁸Ga]Ga-RM2 PET/MRI vs. Histopathological Images in Prostate Cancer: A New Workflow for Spatial Co-Registration. Cancers, 15(16), 4099. [Online] Available at: [Link]

  • National Cancer Institute. Zr-89 Crefmirlimab this compound and Immuno-Positron Emission Tomography for the Imaging of Patients with Resectable Brain Tumors. [Online] Available at: [Link]

  • National Cancer Institute. Definition of zirconium Zr 89 crefmirlimab this compound - NCI Drug Dictionary. [Online] Available at: [Link]

  • Hashimoto, K., et al. (2021). Limitations and usefulness of biopsy techniques for the diagnosis of metastatic bone and soft tissue tumors. Oncology Letters, 22(4), 743. [Online] Available at: [Link]

  • Ranganathan, K. (2021). Liquid Biopsy: the future gold standard? 4baseCare. [Online] Available at: [Link]

  • Meyer, C., et al. (2013). Challenges in accurate registration of 3D medical imaging and histopathology in primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 40(Suppl 1), S72–S78. [Online] Available at: [Link]

  • Meyer, C., et al. (2013). Challenges in accurate registration of 3-D medical imaging and histopathology in primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 40(Suppl 1), S72-8. [Online] Available at: [Link]

  • GenomeMe. CD8 Antibody. [Online] Available at: [Link]

  • Various Authors. (2014). Could anyone suggest a protocol of immunohistochemistry for CD4 and CD8 in mouse paraffinized tissue? ResearchGate. [Online] Available at: [Link]

  • ClinicalTrials.gov. Prospective Exploratory Study of FAPi PET/CT With Histopathology Validation in Patients With Various Cancers. [Online] Available at: [Link]

  • Maxence, C., et al. (2014). An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: A proof of concept. Radiotherapy and Oncology, 110(1), 165–170. [Online] Available at: [Link]

  • Maxence, C., et al. (2014). An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: a proof of concept. Radiotherapy and Oncology, 110(1), 165-70. [Online] Available at: [Link]

  • Bitencourt, A. G. V., et al. (2016). Correlation between PET/CT results and histological and immunohistochemical findings in breast carcinomas. Radiologia Brasileira, 49(6), 378–383. [Online] Available at: [Link]

  • Tissuepathology.com. (2016). Pathologists Often Disagree on Biopsy Findings. [Online] Available at: [Link]

  • AHRQ Patient Safety Network. (2015). Diagnostic concordance among pathologists interpreting breast biopsy specimens. [Online] Available at: [Link]

  • Uijen, M. J. M., et al. (2024). Early detection of side effects in patients with metastatic melanoma receiving immune checkpoint inhibitors by investigation of CD8+ immune infiltrate with [89Zr] crefmirlimab this compound PET. Journal of Clinical Oncology, 42(16_suppl), 9549-9549. [Online] Available at: [Link]

  • Tiwari, A., et al. (2009). Registration methodology for histological sections and in-vivo imaging of human prostate. 2009 IEEE International Symposium on Biomedical Imaging: From Nano to Macro, 1131–1134. [Online] Available at: [Link]

  • Maxence, C., et al. (2014). An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: A proof of concept. Oregon Health & Science University. [Online] Available at: [Link]

  • Gkialia, I., et al. (2019). A review on immunohistochemical and histopathologic validation in PET-CT findings with consideration to microRNAs. Hellenic Journal of Nuclear Medicine, 22(3), 196–203. [Online] Available at: [Link]

  • Pansare, K., et al. (2013). Correlation of Tissue Biopsy and Fine Needle Aspiration Cytology with Positron Emission Tomography Results. Pathology Research International, 2013, 896860. [Online] Available at: [Link]

  • Lis, E., et al. (2015). Correlation of PET/CT and Image-Guided Biopsies of Pediatric Malignancies. American Journal of Roentgenology, 204(1), 175–181. [Online] Available at: [Link]

  • ClinicalTrials.gov. Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies. [Online] Available at: [Link]

  • Unterrainer, M., et al. (2022). Correlation Between Quantitative PSMA PET Parameters and Clinical Risk Factors in Non-Metastatic Primary Prostate Cancer Patients. Frontiers in Oncology, 12, 889988. [Online] Available at: [Link]

  • Rasmussen, J. H., et al. (2015). Immunohistochemical biomarkers and FDG uptake on PET/CT in head and neck squamous cell carcinoma. Acta Oncologica, 54(9), 1592-1598. [Online] Available at: [Link]

  • An, C., et al. (2023). A PSMA PET/CT based risk model for prediction of concordance between targeted biopsy and combined biopsy in detecting prostate cancer. Research Square. [Online] Available at: [Link]

  • Beisbart, P., et al. (2025). Prospective Correlation of Prognostic Immunohistochemical Markers with SUV and ADC Derived from Dedicated Hybrid Breast 18F-FDG PET/MRI in Women with Newly Diagnosed Breast Cancer. Journal of Nuclear Medicine. [Online] Available at: [Link]

  • Vitale, A., et al. (2022). The Predictive Role of [18F]FDG PET/CT in Early HCC Recurrence After Liver Transplantation. Cancers, 14(10), 2496. [Online] Available at: [Link]

  • Li, Y., et al. (2025). Correlation of PET/CT Maximal Standardized Uptake Values with Clinicopathologic Parameters of Aggressive Non-Hodgkin's Lymphoma. Journal of Oncology, 2025, 6898939. [Online] Available at: [Link]

Sources

A Comparative Guide to T-Cell Imaging: 89Zr-Crefmirlimab Berdoxam (PET) vs. SPECT

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of immunotherapy, the ability to non-invasively visualize and quantify the dynamic behavior of T-cells in vivo is paramount. Understanding the trafficking, infiltration, and activation of these critical immune effectors within the tumor microenvironment and across the entire body can provide invaluable insights for researchers, scientists, and drug development professionals. This guide offers an in-depth technical comparison of two prominent modalities for T-cell imaging: the novel positron emission tomography (PET) agent 89Zr-crefmirlimab berdoxam and the more established single-photon emission computed tomography (SPECT) techniques.

The Imperative for In Vivo T-Cell Imaging

Traditional methods for assessing T-cell infiltration, such as immunohistochemistry (IHC) on tumor biopsies, provide only a static snapshot of a small, localized tissue sample. This approach is invasive and prone to sampling errors, potentially misrepresenting the heterogeneity of the immune response across all disease sites.[1] A non-invasive, whole-body imaging technique that can repeatedly and quantitatively assess the CD8+ T-cell distribution is crucial for accelerating the development of next-generation immunotherapies, predicting patient response, and understanding mechanisms of resistance and immune-related adverse events.[1]

89Zr-Crefmirlimab this compound: A New Frontier in Immuno-PET

89Zr-crefmirlimab this compound is an investigational radioimmunoconjugate designed for the specific imaging of CD8+ T-cells.[2] This agent represents a significant advancement in immuno-PET, offering a highly specific and quantitative method to track the body's key anti-tumor immune cells.

Mechanism of Action

The agent is comprised of three key components:

  • Crefmirlimab: A minibody, which is an engineered antibody fragment, that specifically targets the human CD8 antigen expressed on cytotoxic T-cells.[2] Its smaller size, compared to a full-length antibody, allows for favorable pharmacokinetics, including rapid tissue penetration and faster blood clearance.[3][4]

  • This compound: A desferrioxamine (Df) chelator that securely holds the radioisotope.[2]

  • Zirconium-89 (89Zr): A positron-emitting radionuclide.[2]

Upon intravenous administration, 89Zr-crefmirlimab this compound circulates and binds to CD8+ T-cells throughout the body. The emitted positrons from the 89Zr label lead to the generation of gamma rays that are detected by a PET scanner, creating a detailed 3D map of CD8+ T-cell distribution.[5] An important feature of the minibody is that while it binds with high affinity, it does not activate or induce the proliferation of the T-cells, ensuring that the imaging agent itself does not perturb the immune system being measured.[2]

cluster_0 Systemic Circulation cluster_1 Tissue Microenvironment cluster_2 PET Detection Agent 89Zr-Crefmirlimab this compound (Minibody-Chelator-89Zr) TCell CD8+ T-Cell Agent->TCell Binds to CD8 Receptor PET PET Scanner Detects Coincident Gamma Rays TCell->PET 89Zr emits Positrons (leading to Gamma Rays) TumorCell Tumor Cell Image Quantitative 3D Image of CD8+ T-Cell Distribution PET->Image Image Reconstruction

Caption: Mechanism of 89Zr-Crefmirlimab this compound Imaging.

Technical Advantages of 89Zr-PET

The choice of Zirconium-89 is critical. Its physical half-life of 78.4 hours is well-matched to the biological half-life of minibodies, allowing for imaging at later time points (e.g., 24 hours or more post-injection) when the agent has cleared from circulation, resulting in high tumor-to-background signal.[6][7] Furthermore, the low positron energy of 89Zr contributes to high spatial resolution in the resulting PET images.[6][8] PET as a modality is inherently more sensitive and offers superior quantification capabilities compared to SPECT.[7][9]

SPECT-Based T-Cell Imaging

Single-Photon Emission Computed Tomography (SPECT) has been utilized for T-cell tracking, primarily in the context of adoptive cell therapy (ACT).[10] This approach provides valuable information on the biodistribution of therapeutically administered cells.

Mechanisms of Action

There are two main strategies for SPECT T-cell imaging:

  • Direct Cell Labeling (Ex Vivo): This is the most common method. T-cells, such as chimeric antigen receptor (CAR) T-cells or tumor-infiltrating lymphocytes (TILs), are harvested from the patient, radiolabeled outside the body (ex vivo) with a gamma-emitting radionuclide like Indium-111 (111In) or Technetium-99m (99mTc), and then re-infused.[10][11] The gamma camera then tracks the location of these labeled cells.[11]

  • In Vivo Targeting: Similar to the immuno-PET approach, this involves administering a radiolabeled agent that binds to a T-cell surface marker. This is less common for T-cells in SPECT but has been explored using agents like 99mTc-labeled Interleukin-2 (IL-2) to target the IL-2 receptor on activated T-cells or nanobodies targeting CD8.[9][12]

Technical Aspects of SPECT

SPECT imaging detects single gamma rays emitted from the radionuclide. A key component is the collimator, a physical device that filters photons to provide spatial information, which inherently limits sensitivity.[13] While SPECT is a widely available and valuable clinical tool, it generally has lower spatial resolution and sensitivity compared to PET.[14][15][16] Quantification with SPECT is also more challenging due to factors like photon attenuation and scatter.

Head-to-Head Comparison: 89Zr-PET vs. SPECT

Feature89Zr-Crefmirlimab this compound (PET)SPECT for T-Cell Imaging
Imaging Modality Positron Emission Tomography (PET)Single-Photon Emission Computed Tomography (SPECT)
Targeting Strategy In vivo targeting of endogenous CD8+ T-cells.[5]Primarily ex vivo labeling of adoptively transferred T-cells; some in vivo agents exist.[10][11]
Target Molecule CD8 antigen on cytotoxic T-cells.[2]Varies: cell membrane (ex vivo) or surface receptors like IL-2R (in vivo).[9][11]
Spatial Resolution Higher (typically 4-6 mm).[6]Lower (typically 8-12 mm).[14][15]
Sensitivity Higher.[7][9]Lower, limited by collimation.[14][17]
Quantification Highly quantitative (e.g., Standardized Uptake Value - SUV).[7]Semi-quantitative, more complex to perform accurately.
Typical Radionuclide Zirconium-89 (t½ = 78.4 h).[6]Indium-111 (t½ = 67.2 h), Technetium-99m (t½ = 6 h).[11][12]
Workflow Complexity Simpler: Intravenous injection of agent followed by scan.[3]More complex for ACT: Requires cell harvesting, ex vivo radiolabeling, and re-infusion.[11]
Cell Population Imaged Entire endogenous CD8+ T-cell population.Primarily the infused therapeutic T-cell population.

Experimental Protocols

Protocol: 89Zr-Crefmirlimab this compound PET/CT Imaging

This protocol is a representative example based on clinical trial designs.[3][18][19]

  • Patient Preparation: No specific preparation such as fasting is typically required. Ensure patient is well-hydrated.

  • Agent Administration: Administer ~37 MBq (1 mCi) of 89Zr-crefmirlimab this compound (typically at a protein dose of 1.5 mg) as a slow intravenous injection or infusion over 5-10 minutes.[3][4]

  • Uptake Period: Allow for a 24-hour uptake period. This allows for clearance of the agent from the blood pool, maximizing the signal-to-background ratio.[3][20]

  • PET/CT Acquisition:

    • Position the patient on the scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data, typically for 5-7 minutes per bed position, covering the area from the mid-thigh to the top of the skull.

  • Image Reconstruction & Analysis:

    • Reconstruct PET data using an ordered subset expectation maximization (OSEM) algorithm, correcting for attenuation, scatter, and randoms.

    • Analyze images by fusing PET and CT scans. Quantify uptake in tumors and other tissues using Standardized Uptake Values (SUV).

cluster_workflow 89Zr-Crefmirlimab this compound PET Workflow A 1. IV Administration (~37 MBq / 1.5 mg) B 2. Uptake Period (24 hours) A->B C 3. Low-Dose CT Scan (Anatomy & Attenuation Correction) B->C D 4. PET Scan Acquisition (Whole Body) C->D E 5. Image Reconstruction & Data Analysis (SUV) D->E

Caption: Workflow for 89Zr-Crefmirlimab this compound PET Imaging.

Protocol: SPECT/CT Imaging of Ex Vivo Labeled T-Cells

This protocol is a generalized example for tracking adoptively transferred T-cells.[11]

  • T-Cell Labeling (Ex Vivo):

    • Harvest therapeutic T-cells (e.g., CAR T-cells).

    • Incubate approximately 10x10^6 T-cells with ~1 mCi of 111In-oxine for 30 minutes at room temperature.

    • Wash cells to remove unbound radionuclide.

    • Resuspend labeled cells in a suitable medium for infusion.

  • Cell Administration: Infuse the 111In-labeled T-cells intravenously into the patient.

  • Image Acquisition:

    • Perform whole-body planar and SPECT/CT scans at multiple time points (e.g., 4, 24, and 48 hours post-infusion) to assess cell trafficking and localization.[11]

    • Use a gamma camera equipped with medium-energy collimators appropriate for 111In.

  • Image Analysis:

    • Reconstruct SPECT data and fuse with the CT scan.

    • Analyze biodistribution. Quantification is often performed by drawing regions of interest (ROIs) and measuring counts per pixel, corrected for background activity.[11]

cluster_workflow_spect Ex Vivo Labeled T-Cell SPECT Workflow A 1. Harvest & Label T-Cells (ex vivo with 111In-oxine) B 2. IV Infusion of Labeled T-Cells A->B C 3. Image Acquisition (Planar & SPECT/CT) B->C D 4. Serial Scanning (e.g., 4, 24, 48 hours) C->D E 5. Image Analysis (Biodistribution, ROI counts) C->E

Caption: Workflow for SPECT Imaging of Ex Vivo Labeled T-Cells.

Conclusion and Future Outlook

Both 89Zr-crefmirlimab this compound PET and SPECT-based methods provide critical, non-invasive means to visualize T-cells in vivo. However, they answer fundamentally different questions and offer distinct technical capabilities.

SPECT imaging, particularly with ex vivo cell labeling, remains a valuable tool for confirming the biodistribution and tumor-homing of adoptively transferred cell therapies. Its primary strength lies in tracking a specific, administered cell product.

89Zr-crefmirlimab this compound, however, represents a significant leap forward. As an in vivo labeling agent, it allows for the repeated, quantitative, and high-resolution imaging of the body's entire endogenous CD8+ T-cell population. This provides a more holistic view of the immune response to a wide range of immunotherapies, not just cell-based treatments. Its superior sensitivity, resolution, and quantitative accuracy position immuno-PET with agents like 89Zr-crefmirlimab this compound as a powerful tool to guide drug development, stratify patients, and provide early pharmacodynamic readouts of therapeutic efficacy. As research progresses, this technology is poised to become an indispensable part of the precision immuno-oncology toolkit.

References

  • Zirconium (89Zr) Crefmirlimab this compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Gullberg GT, et al. Sensitivity, resolution and image quality with a multi-head SPECT camera. Journal of Nuclear Medicine. 1992 Oct;33(10):1859-63. [Link]

  • Farwell, M.D., et al. The Scientific and Clinical Potentials of Imaging Cytotoxic T-Cells Using Zr-89 Crefmirlimab this compound. Journal of Nuclear Medicine. 2024. [Link]

  • Gullberg, G.T., et al. (PDF) Sensitivity, resolution and image quality with a multi-head SPECT camera. ResearchGate. 2025. [Link]

  • Gullberg, G.T., et al. Sensitivity, Resolution and Image Quality with a Multi-Head SPECT Camera. Journal of Nuclear Medicine. [Link]

  • Xing, Y., et al. ImmunoPET imaging of human CD8+ T cells with novel 68Ga-labeled nanobody companion diagnostic agents. Journal of Hematology & Oncology. 2021 Feb 9;14(1):21. [Link]

  • Wei, W., et al. The role of CD8 PET imaging in guiding cancer immunotherapy. Frontiers in Immunology. 2024. [Link]

  • Definition of zirconium Zr 89 crefmirlimab this compound. NCI Drug Dictionary. [Link]

  • De Groof, T., et al. Specific imaging of CD8+ T-Cell dynamics with a nanobody radiotracer against human CD8β. OncoImmunology. 2023. [Link]

  • Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies. ClinicalTrials.gov. [Link]

  • Zr-89 Crefmirlimab this compound and Immuno-Positron Emission Tomography for the Imaging of Patients with Resectable Brain Tumors. National Cancer Institute. [Link]

  • Zr-89 Crefmirlimab this compound and Immuno-Positron Emission Tomography for the Imaging of Patients With Resectable Brain Tumors. University of California Health. [Link]

  • A Study of CD8+ T Cell Imaging During Treatment in People with Non-small Cell Lung Cancer. National Cancer Institute. [Link]

  • A Study of CD8+ T Cell Imaging During Treatment in People With Non-Small Cell Lung Cancer. CenterWatch. [Link]

  • Zr-89 Crefmirlimab this compound and Immuno-Positron Emission Tomography for the Imaging of Patients With Resectable Brain Tumors. UCLA Health Clinical Trials and Research Studies. [Link]

  • Vugts, D.J., et al. PET Imaging with 89Zr: From Radiochemistry to the Clinic. The Lancet Oncology. 2013. [Link]

  • Whilding, L.M., et al. Concurrent SPECT/PET-CT imaging as a method for tracking adoptively transferred T-cells in vivo. Journal for ImmunoTherapy of Cancer. 2016 May 17;4:25. [Link]

  • Pandit-Taskar, N., et al. CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody. Journal of Nuclear Medicine. 2022. [Link]

  • De Groof, T., et al. Specific imaging of CD8+ T-Cell dynamics with a nanobody radiotracer against human CD8β. Semantic Scholar. [Link]

  • Amaral, T., et al. Early detection of side effects in patients with metastatic melanoma receiving immune checkpoint inhibitors by investigation of CD8+ immune infiltrate with [89Zr] crefmirlimab this compound PET. ASCO Publications. 2024. [Link]

  • Frantellizzi, V., et al. (PDF) 89Zr-PET imaging in humans: a systematic review. ResearchGate. [Link]

  • Ryther, M., et al. Imaging of T-cells and their responses during anti-cancer immunotherapy. Theranostics. 2020. [Link]

  • Spatial Resolution and Image Qualities of Zr-89 on Siemens Biograph TruePoint PET/CT. Semantic Scholar. [Link]

  • Tavakol, K., et al. Current and potential roles of immuno-PET/-SPECT in CAR T-cell therapy. Frontiers in Immunology. 2023. [Link]

  • Study of Zirconium Zr 89 Crefmirlimab this compound PET/CT in Subjects With Advanced or Metastatic Malignancies. National Cancer Institute. [Link]

  • Vrijaldenhoven, S., et al. Development of 89Zr-anti-CD103 PET imaging for non-invasive assessment of cancer reactive T cell infiltration. Journal for ImmunoTherapy of Cancer. 2022. [Link]

  • Rashidian, M., et al. Imaging of Activated T Cells. Journal of Nuclear Medicine. 2022. [Link]

  • Basic Principles of SPECT and SPECT/CT and Quality Control. Radiology Key. 2020. [Link]

  • Somasundaram, A., et al. Noise sensitivity of 89Zr-Immuno-PET radiomics based on count-reduced clinical images. EJNMMI Physics. 2022. [Link]

  • Whilding, L.M., et al. Concurrent SPECT/PET-CT imaging as a method for tracking adoptively transferred T-cells in vivo. PMC. 2016. [Link]

  • Tenreiro, C. SPECT Imaging. StatPearls - NCBI Bookshelf. 2022. [Link]

  • Lee, J.B., et al. Imaging of T-cell Responses in the Context of Cancer Immunotherapy. PMC. [Link]

  • Schmiedehausen, K., et al. The Scientific and Clinical Potentials of Imaging Cytotoxic T-Cells Using Zr-89 Crefmirlimab this compound. Amazon S3. [Link]

  • ImaginAb and PharmaLogic Enter into Manufacturing and Distribution Agreement for CD8 ImmunoPET agent Zirconium 89 Crefmirlimab this compound in USA. ImaginAb. 2022. [Link]

  • Advances in immunoPET/SPECT imaging: The role of Fab and F(ab′)2 fragments in theranostics. PubMed Central. [Link]

  • New PET Imaging Agent Can Predict Response to CAR T-Cell Therapy. Docwire News. [Link]

  • Lee, J.B., et al. Imaging of T-cell Responses in the Context of Cancer Immunotherapy. AACR Journals. 2021. [Link]

  • Researchers create tracer for imaging of early response to CAR T-cell therapy. BioWorld. 2023. [Link]

  • How to Create CT Protocols for SPECT-CT in NM CT 860 Console". YouTube. 2025. [Link]

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Precision Immuno-PET: A Technical Assessment of 89Zr-Crefmirlimab Berdoxam

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

89Zr-crefmirlimab berdoxam (also known as IAB22M2C) represents a paradigm shift in oncologic imaging, moving from metabolic assessment (FDG-PET) to specific immunologic characterization.[1] As a CD8-targeted minibody , it is engineered to bridge the gap between invasive biopsies and non-specific radiographic imaging.

This guide provides a technical analysis of its specificity and sensitivity, grounded in Phase I/II clinical data. It is designed for investigators evaluating this tracer for clinical trials or translational research.

Part 1: Mechanism & Kinetic Design

To understand the performance metrics of this tracer, one must first understand its structural engineering. Unlike full-length antibodies (IgG, ~150 kDa) which circulate for weeks, 89Zr-crefmirlimab this compound is an 80 kDa minibody .

The "Goldilocks" Kinetic Profile
  • Rapid Extravasation: Its smaller size allows faster penetration into the tumor microenvironment compared to full IgG.

  • Renal Clearance: It is small enough to clear the blood pool relatively quickly (improving signal-to-noise ratio) but large enough to exceed the renal threshold for immediate filtration, maintaining sufficient circulation time for target engagement.

  • The 24-Hour Window: This kinetic profile allows for high-contrast imaging at 24 hours post-injection , significantly reducing the clinical burden compared to the 4–7 day wait times required for full antibody tracers (e.g., 89Zr-trastuzumab).

Diagram 1: Tracer Kinetics & Binding Mechanism

The following diagram illustrates the structural advantage of the minibody format in achieving high specificity within a viable clinical timeframe.

MinibodyKinetics Injection IV Injection (89Zr-Crefmirlimab) Circulation Systemic Circulation (Blood Pool) Injection->Circulation Clearance Hepato-Renal Clearance (Background Reduction) Circulation->Clearance Rapid (t1/2 < IgG) Extravasation Tumor Extravasation Circulation->Extravasation High Permeability Imaging PET Acquisition (24 Hours) Clearance->Imaging Low Noise Binding Specific Binding (CD8+ T-Cell Surface) Extravasation->Binding Antigen Specificity Binding->Imaging High Signal

Caption: Kinetic workflow showing how the 80kDa minibody balances rapid background clearance with specific tumor retention to enable same-day or next-day imaging.

Part 2: Assessing Specificity & Sensitivity

Specificity: The "Spleen Sink" & Biopsy Correlation

Specificity in immuno-PET is defined by the tracer's ability to bind only CD8+ cells.

  • Physiological Uptake (The Specificity Proof): The tracer shows intense uptake in antigen-rich tissues: the spleen, bone marrow, and lymph nodes. While this creates a "sink effect" that can alter bioavailability, it serves as an internal positive control confirming CD8 specificity.

  • Tumor Specificity: In Phase II studies, uptake in non-lymphoid tissues (muscle, lung) was negligible, confirming that tumor signal is not due to non-specific pooling.

  • Correlation with IHC (The Metric): The definitive measure of specificity is the correlation between PET signal (

    
    ) and Immunohistochemistry (IHC) quantification of CD8+ density.
    
    • Data Point: Pandit-Taskar et al. reported a Spearman correlation coefficient of r = 0.58 to 0.66 between tracer uptake and biopsy-derived CD8 counts.[2]

    • Interpretation: While statistically significant, the correlation is not 1.0. This discrepancy often reflects the superiority of the tracer —the biopsy samples a fraction of the tumor, whereas the PET signal integrates the whole-tumor heterogeneity.

Sensitivity: Limit of Detection (LOD)

Sensitivity refers to the tracer's ability to detect low-density infiltrates or small lesions.

  • Lesion Detection: Clinical data indicates the tracer can visualize lymph nodes as small as 3–5 mm with high SUV uptake, surpassing the resolution limits of many standard metabolic tracers.

  • The "Cold Tumor" Paradox: 89Zr-crefmirlimab this compound has demonstrated the ability to detect CD8+ infiltration in lesions that appear "cold" or stable on FDG-PET. This is critical for distinguishing pseudoprogression (immune influx) from true progression (tumor growth).

  • Dose Dependency: Sensitivity is dose-dependent. Optimal imaging requires a mass dose (~1.5 mg) sufficient to saturate the "spleen sink" and allow free tracer to reach the tumor, without saturating the tumor sites themselves.

Part 3: Comparative Performance Matrix

The following table contrasts 89Zr-crefmirlimab this compound against the current standards: Tissue Biopsy (Gold Standard) and 18F-FDG PET (Metabolic Standard).

FeatureTissue Biopsy / IHC 18F-FDG PET 89Zr-Crefmirlimab this compound
Primary Target CD8+ Surface AntigenGlucose Metabolism (Glut1/3)CD8+ Surface Antigen
Scope Single Site (Sampling Error)Whole BodyWhole Body
Invasiveness HighNon-invasiveNon-invasive
Heterogeneity Misses intra-tumoral varianceHigh (but non-specific)Visualizes immune heterogeneity
Specificity High (Gold Standard) Low (Tumor vs. Inflammation)High (Immune specific)
Turnaround Days to Weeks (Pathology)~2 Hours24 Hours
Key Limitation Cannot monitor longitudinal changes easilyFalse positives (Pseudoprogression)Hepatic/Splenic background

Part 4: Experimental Validation Protocol

For researchers planning to validate this tracer in a new cohort, the following self-validating protocol ensures data integrity. This workflow integrates imaging with mandatory histological ground-truthing.

Diagram 2: Validation Workflow

ValidationProtocol cluster_Analysis Correlative Analysis Start Patient Selection (Solid Tumor on ICI) Dose Tracer Administration (1 mCi / 1.5 mg Mass Dose) Start->Dose Wait Uptake Period (24 Hours) Dose->Wait Scan PET/CT Acquisition (Whole Body) Wait->Scan Biopsy Guided Biopsy (Target High SUV Lesion) Scan->Biopsy Within 7 days Quant PET Quantification (SUVmax / SUVmean) Scan->Quant IHC IHC Quantification (CD8+ Density) Biopsy->IHC Result Data Correlation (Spearman r) IHC->Result Quant->Result

Caption: Recommended workflow for validating tracer performance, ensuring temporal proximity between imaging and biopsy for accurate correlation.

Step-by-Step Methodology
  • Tracer Preparation:

    • Radiolabel the deferoxamine (Df)-conjugated minibody with Zirconium-89.[3][4]

    • Quality Control: Radiochemical purity must be >95% via instant thin-layer chromatography (iTLC).

    • Mass Dose: Adjust cold antibody formulation to ensure a total protein mass of 1.5 mg . Note: Lower mass doses result in rapid sequestration by the spleen, reducing tumor sensitivity.

  • Administration & Imaging:

    • Inject 37 MBq (± 10%) of tracer intravenously.

    • Uptake Time: 24 ± 2 hours post-injection.

    • Scan Parameters: Whole-body PET (vertex to mid-thigh).

    • Optional: A 60-minute dynamic scan immediately post-injection can be used to model blood clearance, though 24h static imaging is standard for CD8 assessment.

  • Image Analysis (Quantification):

    • Define Regions of Interest (ROIs) on tumor lesions identified by CT or prior FDG-PET.

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .[2][5]
    • Normalization: Normalize uptake to blood pool (aortic arch) or liver to generate Target-to-Background Ratios (TBR), which often correlate better with histology than raw SUV.

  • Histological Validation (The Truth Standard):

    • Perform core needle biopsy on at least one imaged lesion within 7 days of the scan.

    • Stain for CD8 (e.g., clone C8/144B).

    • Digital Pathology: Use automated counting software to determine CD8+ cells/mm². Manual counting is prone to high inter-observer variability.

References

  • Pandit-Taskar, N., et al. (2020).[5][6] "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Phase I Study." Journal of Nuclear Medicine, 61(4), 512–519.

  • Farwell, M. D., et al. (2021).[5] "Imaging CD8 T Cell Dynamics in Cancer Immunotherapy." Current Opinion in Chemical Biology, 63, 164-170.

  • Kist de Ruijter, L., et al. (2022). "Assessing the correlation between CD8 cell PET Imaging with 89-Zr-Crefmirlimab this compound and CD8 cell immunohistochemistry." Journal for ImmunoTherapy of Cancer.

  • ImaginAb Inc. (2024).[7] "Clinical Trials Using Zirconium Zr 89 Crefmirlimab this compound." ClinicalTrials.gov.[5][7]

Sources

Safety Operating Guide

Executive Summary: The Dual-Hazard Nature of Berdoxam

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Berdoxam (Zirconium Zr 89 Crefmirlimab this compound) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Radiopharmacists, and Clinical Trial Coordinators

As a Senior Application Scientist, I must clarify a critical nomenclature distinction that dictates your safety protocol. "this compound" technically refers to the chelator-linker moiety (p-isothiocyanatobenzyl-desferrioxamine derivative). However, in a clinical or research setting, this term is almost exclusively used as shorthand for the final radioimmunoconjugate: Zirconium Zr 89 Crefmirlimab this compound (CD8-targeting PET agent).

Therefore, this guide addresses the disposal workflow for the radiolabeled compound (Zr-89) , which presents a mixed-waste profile (Radioactive + Biological), while also noting the chemical handling for the non-radiolabeled precursor.

Part 1: Immediate Hazard Assessment & Logistics

Before initiating disposal, you must categorize the waste stream based on the state of the compound.

ParameterRadiolabeled Drug (Most Common) Cold Precursor (Linker Only)
Compound Name Zirconium Zr 89 Crefmirlimab this compoundThis compound (USAN) / DFO-NCS derivative
Primary Hazard Ionizing Radiation (Positron Emitter)Chemical Reactivity (Isothiocyanate)
Secondary Hazard Biological (Antibody Fragment)Skin/Respiratory Sensitizer
Key Isotope Zirconium-89 (

Zr)
None
Half-Life (

)
78.41 Hours (3.3 Days)Stable
Disposal Method Decay-in-Storage (DIS)

Biomedical
Chemical Incineration

Part 2: Operational Workflow (Visualized)

The following logic flow ensures you do not inadvertently dispose of active radiation in biological waste streams or hazardous chemicals in standard trash.

Berdoxam_Disposal Start Identify 'this compound' Waste State Is_Radioactive Is the vial labeled Zr-89? Start->Is_Radioactive Yes_Radio YES: Mixed Waste Protocol Is_Radioactive->Yes_Radio Labeled No_Radio NO: Chemical Precursor Only Is_Radioactive->No_Radio Unlabeled Shielding 1. Segregate in Lead/Tungsten Shielding Yes_Radio->Shielding Log_Entry 2. Log Activity & Date Shielding->Log_Entry Decay_Storage 3. Decay-in-Storage (DIS) (Minimum 10 Half-Lives) Log_Entry->Decay_Storage Survey 4. Survey (GM Probe/Ion Chamber) Decay_Storage->Survey Clean_Survey < Background Radiation Survey->Clean_Survey Pass Hot_Survey > Background Survey->Hot_Survey Fail Deface 5. Deface Radiation Labels Clean_Survey->Deface Hot_Survey->Decay_Storage Return to Storage Bio_Bin 6. Dispose as Trace Chemo/Bio Waste Deface->Bio_Bin Quench 1. Quench Reactive -NCS Group (if spill/bulk) No_Radio->Quench Chem_Waste 2. Segregate: Organic Chemical Waste Quench->Chem_Waste

Figure 1: Decision matrix for this compound disposal. Note the critical divergence between the radioactive drug and the cold chemical precursor.

Part 3: Detailed Protocols (Scientific Rationale)

Protocol A: Radiolabeled this compound ( Zr-Crefmirlimab)

Context: Used vials, syringes, or contaminated PPE from PET imaging studies.

The Mechanism of Safety (Why we do this): Zirconium-89 has a half-life of 78.4 hours . It emits high-energy positrons (511 keV annihilation photons) and significant gamma radiation (909 keV). You cannot simply autoclave this immediately; the heat will not destroy the isotope, and you risk contaminating the autoclave. The Decay-in-Storage (DIS) method is the only self-validating system for this isotope.

Step-by-Step Procedure:

  • Segregation & Shielding:

    • Place all sharps and vials into a rigid container labeled "Radioactive - Zr-89".

    • Critical: Use Lead (Pb) shielding.[1] While plastic shields Beta emitters, Zr-89's gamma component requires lead or tungsten syringe shields to minimize operator exposure.

  • The "10 Half-Lives" Rule:

    • Calculate the hold time. For

      
      Zr, 
      
      
      
      .
    • After 33 days, the radioactivity will have decayed to

      
       of its original value, rendering it indistinguishable from background radiation.
      
  • Validation (The "Self-Validating" Step):

    • Do not assume decay based on the calendar alone.

    • Use a calibrated Geiger-Müller (GM) counter or Ionization Chamber.

    • Measure the surface of the waste container in a low-background area.

    • Pass Criteria: Reading must be indistinguishable from background radiation (e.g.,

      
       or equivalent counts per minute).
      
  • Biological Deactivation:

    • Once the radiation is cleared, the waste is still a Biological Hazard (humanized antibody fragment).

    • Liquid Waste: Neutralize with 10% bleach solution (final concentration) for 30 minutes, then dispose of via sanitary sewer (if local regulations permit) or chemical waste stream.

    • Solid Waste: Deface all radioactive symbols (obliterate with marker or remove tape). Transfer to Red Bag (Biohazard) waste for incineration.

Protocol B: Cold Precursor (this compound Linker)

Context: Expired conjugation kits or pure chemical stock.

The Mechanism of Safety: The "this compound" moiety contains an isothiocyanate (-NCS) group. This group is electrophilic and reactive, designed to conjugate with lysine residues on the antibody. In its free form, it is a skin and respiratory sensitizer.

Step-by-Step Procedure:

  • Quenching (For Spills or Bulk Disposal):

    • If disposing of pure liquid/powder, do not throw it in the trash. The reactive group can cause allergic reactions in waste handlers.

    • Treat with a mild basic solution (Tris or Bicarbonate) or an amine-containing buffer to "quench" the isothiocyanate reactivity, converting it to a stable thiourea.

  • Containerization:

    • Place in a container labeled "Hazardous Chemical Waste - Toxic/Irritant."

    • Do not mix with oxidizers.

  • Final Disposal:

    • Ship for high-temperature incineration via your facility's EHS chemical waste contractor.

Part 4: Decay Data Reference Table

Use this table to estimate the required storage time for


Zr-Berdoxam waste.
Time ElapsedRemaining Activity (%)Status
0 Hours 100%High Hazard
78.4 Hours (1

)
50%Hazardous
1 Week (~2.1

)
~22%Hazardous
2 Weeks (~4.3

)
~5%Hazardous
4 Weeks (~8.5

)
~0.27%Survey Required
33 Days (10

)
< 0.1% Likely Safe for Release

References

  • National Cancer Institute (NCI). (n.d.). Definition of zirconium Zr 89 crefmirlimab this compound. NCI Drug Dictionary. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[2] NIH Waste Disposal Guide. Division of Radiation Safety.[2] Retrieved from [Link][2]

  • Global Substance Registration System (GSRS). (n.d.). This compound (Unique Ingredient Identifier). FDA/NIH. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.